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Foundational

In-Depth Technical Guide: NMR Spectroscopic Analysis of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

Introduction & Pharmacological Relevance 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 2092411-51-1) is a structurally rigid, highly functionalized pharmacophore building block. It is prominently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 2092411-51-1) is a structurally rigid, highly functionalized pharmacophore building block. It is prominently utilized in the synthesis of advanced immunotherapies, most notably as a core intermediate for Stimulator of Interferon Genes (STING) agonists ()[1] and Retinoic Acid-Inducible Gene I (RIG-I) pathway activators ()[2].

The precise arrangement of the bromo and methoxy substituents on the benzo[b]thiophene core creates a specific electronic environment that facilitates intramolecular hydrogen bond mimicking. This structural feature is a proven causality in achieving oral bioavailability and complete tumor regression in preclinical oncology models[1]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement to verify regioselectivity (e.g., distinguishing it from the 6-bromo-5-methoxy isomer) and to establish a self-validating purity profile for downstream biological assays[1][3].

Molecular Structure & Electronic Environment

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are governed by three primary mechanistic effects:

  • Anisotropic Deshielding: The planar aromatic system and the C2-carboxylic acid group generate strong local magnetic fields, significantly deshielding adjacent nuclei (e.g., the C3 proton).

  • Mesomeric (+M) and Inductive (-I) Effects: The C6-methoxy group donates electron density into the aromatic ring via resonance (+M), shielding the ortho position (C7). Conversely, the C5-bromine atom withdraws electron density inductively (-I) while exerting a distinct "heavy atom effect," which shifts the ¹³C resonance of C5 upfield.

  • Hydrogen Bonding: The carboxylic acid proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and extensive intermolecular hydrogen bonding in the solvent matrix.

Experimental Protocol for NMR Acquisition

To ensure a trustworthy, self-validating analytical system, the following protocol outlines the optimal parameters for acquiring high-fidelity ¹H and ¹³C NMR spectra.

Sample Preparation

Causality: The compound's rigid, planar structure and carboxylic acid moiety result in poor solubility in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected because its high dielectric constant disrupts carboxylic acid dimers, ensuring the molecule remains in a monomeric state, which yields sharp, highly resolved resonance lines ()[3].

  • Weigh 5.0–10.0 mg of the analyte using a calibrated microbalance.

  • Dissolve the solid in 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active detection volume.

Instrument Setup and Acquisition

Causality: A high-field spectrometer (≥500 MHz) is required to resolve the three distinct aromatic singlets (C3-H, C4-H, C7-H) without peak overlap or second-order effects[1][3].

  • Probe Tuning: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the quality factor (Q-factor).

  • Shimming: Perform gradient shimming followed by manual optimization on the Z1 and Z2 axes to achieve a line width at half-height (FWHM) of < 1.0 Hz for the TMS signal.

  • ¹H NMR Parameters:

    • Pulse Sequence: standard 1D (zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Number of Scans (ns): 16.

    • Relaxation Delay (d1): 1.0 s.

  • ¹³C NMR Parameters:

    • Pulse Sequence: 1D with power-gated proton decoupling (zgpg30) to eliminate ¹H-¹³C scalar coupling.

    • Spectral Width: 250 ppm (-10 to 240 ppm).

    • Number of Scans (ns): 1024 (Required due to the low natural abundance of ¹³C and the quaternary nature of 6 out of 10 carbons in the core).

    • Relaxation Delay (d1): 2.0 s (Ensures complete longitudinal relaxation of quaternary carbons for accurate detection).

Data Processing and Calibration
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation to enhance the signal-to-noise ratio.

  • Perform zero-order and first-order phase correction.

  • Calibrate the spectra using the residual DMSO-d₆ pentet at δ 2.50 ppm for ¹H and the septet at δ 39.52 ppm for ¹³C.

¹H NMR Data Analysis & Assignments

The ¹H NMR spectrum of 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is characterized by a complete lack of scalar coupling (J-coupling) between the aromatic protons, as they are isolated from one another by substituents or ring junctions ()[1].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
13.42 Singlet (s)1H-COOHHighly deshielded by the carbonyl oxygen and strong intermolecular hydrogen bonding in DMSO.
8.27 Singlet (s)1HC4-HDeshielded by the adjacent electronegative bromine atom and the fused thiophene ring.
7.99 Singlet (s)1HC3-HDeshielded by the anisotropic magnetic field of the adjacent C2-carboxylic acid group.
7.80 Singlet (s)1HC7-HRelatively shielded compared to C4-H due to the electron-donating (+M) resonance effect of the ortho-methoxy group.
3.94 Singlet (s)3H-OCH₃Typical shift for an aromatic methoxy group, slightly shifted downfield by the adjacent bulky bromine.

¹³C NMR Data Analysis & Assignments

While ¹H NMR confirms the substitution pattern, ¹³C NMR is essential for verifying the carbon framework, particularly the quaternary carbons which make up the majority of the molecule. The following assignments are derived from empirical shift calculations and structural analogs consistent with the core scaffold ()[4].

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Rationale
163.5 Quaternary (C=O)Carboxyl CStrongly deshielded by the double-bonded oxygen.
155.2 Quaternary (C-O)C6Deshielded by the direct attachment to the electronegative oxygen of the methoxy group.
140.8 Quaternary (C-S)C7aBridgehead carbon adjacent to the electron-rich sulfur atom.
136.1 Quaternary (C-C)C2Deshielded by the directly attached electron-withdrawing carboxylic acid group.
134.5 Quaternary (C-C)C3aBridgehead carbon connecting the thiophene and benzene rings.
129.8 Tertiary (CH)C3Aromatic carbon beta to the sulfur atom.
127.5 Tertiary (CH)C4Aromatic carbon ortho to the bromine atom.
112.3 Quaternary (C-Br)C5Exhibits an upfield shift relative to typical aromatic carbons due to the "heavy atom effect" of bromine.
106.1 Tertiary (CH)C7Highly shielded by the strong +M (resonance) effect of the adjacent methoxy group.
56.5 Primary (CH₃)-OCH₃Standard aliphatic carbon attached to an aromatic ether oxygen.

Workflow for Spectral Validation & Purity Assessment

To ensure trustworthiness in drug development workflows, NMR data must be integrated into a broader validation pipeline. The diagram below outlines the logical progression from sample preparation to structural validation.

NMR_Workflow A Sample Preparation (5-10 mg in DMSO-d6) B 1H NMR Acquisition (600 MHz, 8-16 scans) A->B C 13C NMR Acquisition (150 MHz, 1024+ scans) A->C D Spectral Processing (FT, Phase & Baseline Corr.) B->D C->D E Signal Assignment (Integration & Multiplet Analysis) D->E F Purity Verification (qNMR & Impurity Profiling) E->F G Structural Validation (Confirm STING Agonist Core) F->G

Figure 1: Standardized workflow for NMR acquisition, processing, and structural validation.

References

  • Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US20190300513A1 - Sting agonist compounds Source: Google Patents URL
  • WO2020033782A1 - Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof Source: Google Patents URL

Sources

Exploratory

Analytical and Synthetic Profiling of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

Abstract: For drug development professionals and synthetic chemists, the precision of molecular characterization dictates the success of downstream pharmacology. This technical guide provides an in-depth analysis of 5-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: For drug development professionals and synthetic chemists, the precision of molecular characterization dictates the success of downstream pharmacology. This technical guide provides an in-depth analysis of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 2092411-51-1) [1], a critical intermediate in the synthesis of modern immunotherapies, specifically Stimulator of Interferon Genes (STING) agonists[2][3]. We detail its physicochemical properties, the critical distinction between its average molecular weight and exact mass, and provide a self-validating analytical protocol for High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In early-stage drug discovery, distinguishing between macroscopic and microscopic mass properties is essential. The presence of the bromine atom in this compound makes this distinction particularly pronounced.

  • Average Molecular Weight (287.13 g/mol ): This value is calculated using the weighted average of all naturally occurring isotopes. It is the metric used for bulk stoichiometric calculations, such as determining the mass required for a 10 mmol scale palladium-catalyzed cross-coupling reaction.

  • Monoisotopic Exact Mass (285.9299 Da): This is the mass calculated using only the most abundant, stable isotope of each element ( 12C , 1H , 79Br , 16O , 32S ). In High-Resolution Mass Spectrometry (HRMS), the instrument resolves individual isotopes. Because bromine exists in nature as a nearly 1:1 mixture of 79Br (50.69%) and 81Br (49.31%), the exact mass targets must account for this distinct isotopic signature.

Quantitative Data Summary
PropertyValueAnalytical / Synthetic Significance
Chemical Name 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acidCore lipophilic scaffold for receptor binding.
CAS Number 2092411-51-1Unique identifier for procurement[1].
Molecular Formula C10​H7​BrO3​S Defines atomic composition and isotopic distribution.
Average Molecular Weight 287.13 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 285.9299 Da (with 79Br )Primary theoretical target for HRMS identification.
[M-H]− m/z ( 79Br ) 284.9226Primary target ion in negative-mode ESI.
[M-H]− m/z ( 81Br ) 286.9206Secondary target ion; validates intact bromine.

Note: Historical low-resolution MS data from medicinal chemistry literature reports the [M-H]− ions at m/z 284.6 and 286.6[2]; however, modern HRMS workflows demand exact mass targeting to ensure sub-5 ppm mass accuracy.

Biological Context: A Critical Node in STING Agonist Synthesis

Why is this specific compound highly valued in modern oncology? The benzo[b]thiophene core provides a rigid, lipophilic skeleton that mimics the natural cyclic dinucleotide binding within the STING dimer pocket.

Causality of Functional Groups:

  • 5-Bromo Position: Acts as a synthetic handle. It enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to install diverse aryl or alkyl groups, allowing researchers to explore structure-activity relationships (SAR)[3].

  • 2-Carboxylic Acid: Serves as the primary site for amide coupling, extending the molecule to interact with the opposite half of the symmetrical STING binding site.

  • 6-Methoxy Group: Tunes the electronic properties of the ring system, often improving the pharmacokinetic profile and solubility of the final drug candidate.

When synthesized into a full STING agonist, the resulting drug activates the innate immune system, driving type I interferon production to combat tumor proliferation[4].

STING_Pathway Agonist STING Agonist (Synthesized from Intermediate) STING STING Protein (ER Membrane) Agonist->STING Binds dimer TBK1 TBK1 Kinase Recruitment STING->TBK1 Conformational change IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Phosphorylates Nucleus Nuclear Translocation & Transcription IRF3->Nucleus Translocates IFN Type I Interferon Production Nucleus->IFN Induces

Figure 1: STING signaling pathway activated by agonists derived from the brominated intermediate.

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To verify the integrity of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid before committing it to expensive downstream synthesis, LC-HRMS is employed.

Causality of Ionization Choice: Electrospray Ionization in negative mode (ESI-) is the optimal technique. The carboxylic acid moiety ( pKa≈4.5 ) readily donates a proton in slightly basic or neutral aqueous environments. Using ESI- forces the generation of [M-H]− ions, providing a pristine, low-background spectrum compared to positive mode, which would require forcing unnatural protonation onto the less basic methoxy or thiophene groups.

MS_Workflow S1 Sample Preparation (1 µg/mL in MeOH/H2O) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 1 µL Injection S3 Electrospray Ionization Negative Mode (ESI-) S2->S3 Eluent Transfer S4 High-Resolution MS (Q-TOF / Orbitrap) S3->S4 [M-H]- Generation S5 Isotopic Validation (79Br/81Br 1:1 Ratio) S4->S5 Mass Spectra

Figure 2: Self-validating LC-HRMS workflow for characterizing the brominated intermediate.

Self-Validating Experimental Protocol for LC-HRMS

This protocol is designed as a self-validating system . The natural isotopic distribution of bromine acts as an internal control; if the specific isotopic doublet is absent, the protocol automatically flags the sample as degraded or incorrect, preventing synthetic failure.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using H2​O /MeOH (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Methanol ensures complete dissolution of the hydrophobic benzothiophene core. The massive dilution to 1 µg/mL prevents detector saturation and ion suppression in the MS source.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase retains the lipophilic core, separating the target compound from highly polar synthetic impurities (such as residual inorganic salts from previous synthetic steps) which elute in the void volume.

Step 3: Ionization (ESI-)

  • Action: Set the MS source to negative electrospray ionization (ESI-). Configure capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Causality: The relatively low capillary voltage (2.5 kV) is sufficient to deprotonate the carboxylic acid while minimizing unwanted in-source fragmentation (such as the loss of the methoxy group or decarboxylation).

Step 4: Data Acquisition

  • Action: Scan the mass range of m/z 100–1000 in high-resolution mode using a Q-TOF or Orbitrap mass spectrometer (resolving power >30,000).

Step 5: Self-Validation & Isotopic Analysis (Critical)

  • Action: Extract the ion chromatogram (EIC) for m/z 284.9226 with a mass tolerance of ± 5 ppm.

  • Self-Validation Checkpoint: Examine the mass spectrum at the apex of the chromatographic peak. You MUST observe a distinct doublet at m/z 284.9226 ( 79Br ) and 286.9206 ( 81Br ) with a relative intensity ratio of approximately 100:97.

  • Logic: If this 1:1 ratio is absent, or if the mass shifts by -79 Da, the bromine atom has been lost (e.g., via unwanted debromination during storage or prior synthesis). The batch is immediately invalidated for downstream cross-coupling, saving time and expensive reagents.

References

  • Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US20190300513A1 - Sting agonist compounds Source: Google Patents URL

Sources

Foundational

Solvation Thermodynamics and Methodological Profiling of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

Executive Summary 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a highly specialized, rigid heteroaromatic building block. In recent years, it has emerged as a critical intermediate in the design and synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a highly specialized, rigid heteroaromatic building block. In recent years, it has emerged as a critical intermediate in the design and synthesis of orally bioavailable Stimulator of Interferon Genes (STING) agonists[1]. These advanced immunotherapeutics are engineered to induce type I interferon production, thereby stimulating robust T-cell-mediated anti-tumor responses in oncology applications[2].

Because downstream synthetic workflows—such as active ester formation and amide couplings—require complete dissolution to ensure rapid reaction kinetics and prevent epimerization, understanding the thermodynamic solubility profile of this specific intermediate is a mandatory prerequisite for process scale-up.

Molecular Architecture & Solvation Causality

The solubility behavior of 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is governed by a strict thermodynamic competition between its solid-state crystal lattice energy and solvent-solute interactions. As an Application Scientist, one must look beyond basic "like-dissolves-like" heuristics and analyze the structural causality:

  • Hydrophobic Core: The planar benzo[b]thiophene ring system, combined with the heavy 5-bromo substituent, creates a highly lipophilic and polarizable surface area. This massive hydrophobic penalty renders the molecule completely insoluble in aqueous media[3].

  • Hydrogen Bonding Network: The 2-carboxylic acid moiety forms tightly bound, intermolecular hydrogen-bonded dimers in the solid state. To achieve dissolution, a solvent must possess a high enough dielectric constant and hydrogen-bond accepting capacity to thermodynamically disrupt these dimers.

  • Steric and Electronic Effects: The 6-methoxy group acts as a weak hydrogen-bond acceptor and an electron-donating group. This slightly increases the electron density of the thiophene ring, enhancing its solvation in polarizable aprotic solvents compared to unsubstituted analogs.

Quantitative Solubility Profile

Based on its physicochemical properties and empirical data for related benzo[b]thiophene-2-carboxylic acid derivatives[3],[4], the solubility profile across standard organic solvents is summarized in the table below.

Solvent ClassSolventDielectric Constant (ε)Solvation CapacityMechanistic Causality
Polar Aprotic DMSO46.7High (>50 mg/mL)Strong H-bond acceptance completely disrupts carboxylic acid dimers; excellent solvation of the polarizable bromo-aromatic core.
Polar Aprotic DMF36.7High (>50 mg/mL)Similar to DMSO; the preferred solvent for downstream HATU/EDC amide coupling reactions to maintain system homogeneity[1],[2].
Polar Protic Methanol32.6Moderate (5-10 mg/mL)Protic nature allows H-bonding, but smaller steric bulk and lower polarity limit the disruption of the hydrophobic core's stacking interactions.
Polar Protic Ethanol24.5Low-Moderate (2-5 mg/mL)Soluble[3], but the decreased dielectric constant compared to methanol reduces overall thermodynamic capacity.
Chlorinated Dichloromethane8.9Poor (<1 mg/mL)Incapable of breaking the strong intermolecular carboxylic acid dimers. Reaction suspensions in DCM will suffer from sluggish kinetics.
Aqueous Water80.1Insoluble (<0.01 mg/mL)Highly polar, but the massive hydrophobic penalty of the bromo-benzo[b]thiophene core prevents any meaningful dissolution[3].

Self-Validating Experimental Methodology: Thermodynamic Solubility Profiling

Kinetic solubility methods (such as solvent-shift or DMSO stock dilution) frequently cause supersaturation, leading to false-positive solubility limits that will fail during synthetic scale-up. To ensure trustworthiness, the following Isothermal Shake-Flask Method must be used. This protocol is designed as a self-validating system to guarantee that the measured solubility corresponds to the correct polymorph.

Step-by-Step Protocol
  • Solid Dispensing: Add an excess of 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (e.g., 50 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Agitate the suspension at 25°C ± 0.1°C for 48 hours.

    • Causality: High-melting-point rigid aromatics have immense lattice energies. A 48-hour window ensures complete thermodynamic equilibrium is reached, preventing the measurement of transient metastable states.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE must be used. Nylon filters are known to non-specifically bind hydrophobic aromatic cores, which would artificially lower the quantified concentration.

  • Quantification: Dilute the filtered supernatant into a compatible mobile phase and analyze via HPLC-UV at 254 nm against a pre-established calibration curve.

  • Self-Validation Check (Critical):

    • Supernatant Integrity: Review the HPLC chromatogram for secondary peaks to ensure the 6-methoxy group did not undergo cleavage during equilibration.

    • Solid-State Verification: Isolate the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Causality: If the solvent induced the formation of a new solvate (e.g., a DMF-solvate), the crystal lattice energy changes. This step proves that the measured solubility strictly belongs to the intended anhydrous API intermediate, validating the entire workflow.

Workflow Integration in Drug Development

When executing the synthesis of STING agonists, the carboxylic acid of 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid must be activated into an ester intermediate[1],[2]. If this activation is attempted in a low-capacity solvent like Dichloromethane, the un-solvated acid dimers will remain as a suspension. This leads to incomplete activation by coupling reagents (e.g., HATU) and promotes side-product formation. By leveraging the solubility data above and utilizing DMF or DMSO, the compound is fully solvated, allowing for rapid, homogeneous, and high-yielding amide couplings.

SolubilityWorkflow Start Excess Solid Addition (5-Bromo-6-methoxybenzo[b] thiophene-2-carboxylic acid) Equilibration Isothermal Equilibration (Shake-Flask, 25°C, 48h) Start->Equilibration Add Target Solvent Separation Phase Separation (Centrifugation & Filtration) Equilibration->Separation Reach Thermodynamic Equilibrium Supernatant Supernatant Analysis (HPLC-UV Quantification) Separation->Supernatant Extract Liquid Phase Solid Solid Residue Analysis (XRPD / DSC) Separation->Solid Isolate Solid Phase Validation Self-Validation Check (Mass Balance & Polymorph Purity) Supernatant->Validation Concentration Data Solid->Validation Crystal Form Data Result Validated Thermodynamic Solubility Profile Validation->Result If No Degradation/ Form Change

Thermodynamic solubility workflow ensuring polymorph integrity and accurate quantification.

References[3] Title: Benzo[b]thiophene-2-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals

Source: fishersci.com URL:[1] Title: Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression Source: Journal of Medicinal Chemistry - ACS Publications URL:[2] Title: US20190300513A1 - Sting agonist compounds Source: Google Patents URL:[4] Title: Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo- - Substance Details - SRS - EPA Source: epa.gov URL:

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicological Profile of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known and inferred safety and toxicological properties of 5-Bromo-6-methoxybenzo[b]thiophene-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and inferred safety and toxicological properties of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS No. 2092411-51-1). As a member of the benzothiophene class of heterocyclic compounds, this molecule is of significant interest in medicinal chemistry and drug discovery due to the broad biological activities exhibited by its structural analogs.[1] This document synthesizes available data from safety data sheets of closely related compounds and the scientific literature to provide a robust framework for safe handling, risk assessment, and understanding its potential biological interactions.

Compound Identification and Chemical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in a thorough safety assessment. These parameters influence its behavior, potential for exposure, and appropriate handling protocols.

Identifier Value Source
IUPAC Name 5-Bromo-6-methoxy-1-benzothiophene-2-carboxylic acidBLDpharm[2]
CAS Number 2092411-51-1BLDpharm[2]
Molecular Formula C₁₀H₇BrO₃S-
Molecular Weight 287.13 g/mol -
Appearance Solid (inferred)General knowledge

Caption: Chemical structure of the title compound.

Section 1: Hazard Identification and GHS Classification

While a specific Safety Data Sheet (SDS) for 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is not widely available, a reliable hazard profile can be constructed by examining the classifications of structurally similar thiophene and benzothiophene carboxylic acids. The following GHS classification represents a synthesis of data from multiple analogs and should be considered the minimum standard for handling this compound.[3][4][5][6]

GHS Classification Category Hazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][6]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[4][5][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[3][4][5]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[3][7]

GHS Label Elements:

  • Pictograms:

  • Signal Word: Warning [3][4]

Key Precautionary Statements:

  • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P270 (Do not eat, drink or smoke when using this product).[6][8]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[9]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]

Caption: Primary GHS hazard classifications.

Section 2: Toxicological Profile and Biological Activity

The toxicological properties of this specific molecule have not been fully investigated.[10][11] The following assessment is based on its hazard classification and the known biological activities of the broader benzothiophene chemical class.

Human Health Effects:

  • Acute Exposure: The primary risks from acute exposure are moderate toxicity if ingested, absorbed through the skin, or inhaled.[6] Direct contact is expected to cause significant irritation to the skin and eyes.[3][5] Inhalation of dust may lead to irritation of the respiratory tract, causing symptoms like coughing and shortness of breath.[10][12]

  • Chronic Exposure: Data on long-term exposure, including carcinogenicity, mutagenicity, and reproductive toxicity, is not available for this compound.[3][13] As a matter of scientific prudence and standard laboratory practice, the compound should be treated as potentially hazardous with unknown long-term effects. All exposure should be minimized.

Pharmacological Context and Mechanistic Insights:

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous pharmacologically active agents.[1] Derivatives have been developed with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][14]

Notably, a structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a potent allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[15] This finding is highly significant for toxicological assessment because it demonstrates that this class of molecules can specifically interact with and inhibit critical mammalian enzymes. Such inhibition can disrupt metabolic pathways, which is the likely underlying mechanism for both its potential therapeutic effects and its toxicity.[15] Researchers should, therefore, be aware that exposure could lead to specific, targeted biological effects beyond simple irritation.

Section 3: Experimental Protocols for Safe Handling and Emergencies

Adherence to strict safety protocols is essential when working with compounds of unknown long-term toxicity. The following procedures are based on best practices for handling chemicals with the hazard profile outlined above.

Exposure Controls and Personal Protection

Engineering controls are the primary method for minimizing exposure, supplemented by appropriate Personal Protective Equipment (PPE).

Control Type Specification and Rationale
Engineering Controls Chemical Fume Hood: All weighing and manipulation of the solid compound, as well as any work with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Safety Shower/Eyewash Station: Must be readily accessible in the immediate work area.[8][10]
Eye/Face Protection Safety Glasses with Side Shields (minimum) or Goggles: Required to protect against splashes and airborne particles, preventing serious eye irritation.[6]
Skin Protection Lab Coat: A standard laboratory coat is required. Chemically Resistant Gloves (e.g., Nitrile): Gloves must be worn at all times. Given the classification as a skin irritant and potential for dermal toxicity, this is a critical barrier.[12] Gloves should be inspected before use and disposed of properly after handling the material.[12]
Respiratory Protection Not typically required when work is conducted within a functional fume hood. If a situation necessitates handling the material outside of a hood (not recommended), a NIOSH-approved respirator with a particulate filter (e.g., N95) would be necessary.[16]
First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[10][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Accidental Release and Spill Cleanup Protocol

A systematic approach is required to safely manage a spill.

Workflow: Accidental Spill Response

Spill_Workflow cluster_spill Spill Response Protocol Evacuate 1. Evacuate & Secure Area (Alert others, restrict access) PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Evacuate->PPE Contain 3. Contain Spill (Use absorbent pads for liquids, gently cover solids) PPE->Contain Cleanup 4. Clean Up (Carefully sweep solid or absorb liquid with inert material) Contain->Cleanup Decontaminate 5. Decontaminate Area (Wipe spill area with appropriate solvent/detergent) Cleanup->Decontaminate Dispose 6. Dispose of Waste (Collect all materials in a sealed, labeled hazardous waste container) Decontaminate->Dispose

Caption: Step-by-step workflow for a chemical spill.

References

  • SAFETY D
  • 5-Bromo-benzo(b)thiophene-2-carboxylic acid | C9H5BrO2S | CID 737737.PubChem.
  • 5-bromo-6-methyl-1-benzothiophene-2-carboxylic acid — Chemical Substance Inform
  • SAFETY D
  • SAFETY D
  • 5-Bromo-thiophene-2-carboxylic acid methyl ester SDS, 62224-19-5 Safety D
  • SAFETY D
  • SAFETY D
  • MSDS of 5-Bromobenzo[b]thiophene-2-boronic acid. (2010). Capot Chemical.
  • SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • MATERIAL SAFETY D
  • 2092411-51-1|5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid.BLDpharm.
  • 5-Methoxybenzo[b]thiophene-2-carboxylic acid | 23046-02-8.Sigma-Aldrich.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (2014). PubMed.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY D
  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. (2024).
  • Benzo[b]thiophene-2-carboxylic acid, 5-bromo-6-methoxy-, methyl ester.ChemicalBook.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Aromatic Carboxylic Acids and Their Pharmacologically Important Derivatives. (2026).

Sources

Foundational

Mechanism of Action for 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid Derived Inhibitors: A Technical Guide

Executive Summary In modern drug discovery, the rational design of targeted inhibitors relies heavily on privileged pharmacophore scaffolds. 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid has emerged as a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of targeted inhibitors relies heavily on privileged pharmacophore scaffolds. 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid has emerged as a highly versatile building block in the synthesis of potent immunomodulatory and targeted therapeutic agents. As a Senior Application Scientist, I have observed that the unique stereoelectronic properties of this benzothiophene core enable its derivatives to act via two distinct but complementary mechanisms in oncology and immunology:

  • Direct Kinase Inhibition: Serving as the hinge-binding core for ATP-competitive 1[1].

  • Tumor Inhibition via Immune Modulation: Acting as a critical precursor for 2 that inhibit tumor cell proliferation through the induction of Type I interferons[2].

This whitepaper dissects the structural rationale, mechanisms of action, and the self-validating experimental workflows required to develop and evaluate inhibitors derived from this specific compound.

Pharmacophore Rationale: The Benzothiophene Core

The utility of 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid lies in its precise functionalization, which allows medicinal chemists to map vectors directly into enzyme active sites:

  • 5-Bromo Substitution: This halogen acts as a critical synthetic handle. Through transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), bulky aryl or heteroaryl groups can be appended. In kinase inhibitors, this position dictates the trajectory of the molecule into the solvent-exposed region or the DFG-out pocket, avoiding steric clashes with the gatekeeper residue.

  • 6-Methoxy Group: Functioning as an electron-donating group, the methoxy moiety modulates the electron density of the thiophene ring. Biologically, it occupies specific hydrophobic sub-pockets within target proteins and can act as a hydrogen bond acceptor, stabilizing the inhibitor-enzyme complex.

  • 2-Carboxylic Acid: This moiety serves as the primary conjugation site. Through amidation or esterification (e.g., forming pyrazolopyrimidine conjugates), it allows for the attachment of macrocyclic linkers or regulatory domains essential for cellular permeability and target specificity.

Primary Mechanism of Action: JAK Kinase Inhibition

Derivatives of this benzothiophene core are prominently utilized in the synthesis of1[1].

The Causality of Inhibition

Cytokine engagement with cognate receptors triggers the activation of receptor-associated JAKs (JAK1/JAK2). These kinases subsequently phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, driving tumor proliferation and inflammation. Benzothiophene-derived inhibitors act as ATP-competitive antagonists . The rigid, planar nature of the benzo[b]thiophene core mimics the adenine ring of ATP, allowing it to intercalate deeply into the kinase hinge region. By forming critical hydrogen bonds with the backbone amides of the hinge, the inhibitor blocks ATP binding, thereby halting the downstream phosphorylation of STAT3.

MoA_JAK_STAT Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Janus Kinase (JAK1/2) Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates (Inhibited) Inhibitor Benzothiophene Inhibitor Inhibitor->JAK Blocks ATP Pocket pSTAT Phospho-STAT Dimers STAT->pSTAT Dimerization Nucleus Tumor Proliferation pSTAT->Nucleus Translocation

Benzothiophene-derived inhibitors blocking the JAK-STAT signaling pathway.

Secondary Mechanism of Action: STING-Mediated Tumor Inhibition

Beyond direct kinase inhibition, 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a foundational intermediate for3[3]. While technically agonists of the STING receptor, these compounds function therapeutically as tumor inhibitors .

Upon binding to the ER-transmembrane adaptor STING, these derivatives induce a profound conformational change that translocates STING to the perinuclear compartment. This activates IRF-3 and NF-κB, leading to a massive induction of Type I interferons. From a therapeutic perspective, this interferon surge2 and remodels the tumor microenvironment by upregulating co-stimulatory molecules (CD80/CD86) on antigen-presenting cells[2].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these inhibitors.

Protocol A: Synthesis of the Active Inhibitor Core

Causality Focus: The 2-carboxylic acid of the benzothiophene core is sterically hindered. Standard coupling agents (like EDC/NHS) often result in poor yields and racemization of attached chiral amines. Therefore, HATU is utilized to rapidly form a highly reactive HOAt ester intermediate.

  • Activation: Dissolve 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amidation: Add the target amine (e.g., pyrazolopyrimidine derivative, 1.1 eq) dropwise. Stir for 4 hours.

  • Cross-Coupling (Suzuki-Miyaura): To functionalize the 5-bromo position, transfer the intermediate to a Schlenk flask. Add the desired boronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (3.0 eq) in a degassed 1,4-dioxane/water mixture.

    • Note: Pd(dppf)Cl2​ is specifically chosen because its bidentate ligand prevents catalyst poisoning by the basic nitrogen atoms present in the pyrazolopyrimidine core.

  • Purification: Heat to 90°C for 12 hours, cool, filter through Celite, and purify via reverse-phase HPLC.

Protocol B: TR-FRET Kinase Inhibition Assay

Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because the time-delay measurement effectively eliminates short-lived autofluorescence artifacts generated by the benzothiophene compounds themselves, ensuring a high Z'-factor (>0.7).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform an 11-point 3-fold serial dilution of the inhibitor in 100% DMSO, then dilute 1:100 in Kinase Buffer.

  • Pre-incubation: Combine 5 µL of the inhibitor with 5 µL of JAK1/2 enzyme (0.5 nM final). Incubate for 30 minutes at room temperature.

    • Note: This pre-incubation is critical to establish binding equilibrium for ATP-competitive inhibitors prior to substrate introduction.

  • Reaction Initiation: Add 10 µL of substrate mix (ATP at Km​

    • ULight-labeled JAK-1 peptide). Incubate for 60 minutes.
  • Detection: Add 10 µL of EDTA/Europium-anti-phospho-peptide antibody mix to stop the reaction. Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm ratio) on a microplate reader.

Workflow_FRET Step1 Compound Prep Serial Dilution Step2 Enzyme Incubation JAK1/2 + Inhibitor Step1->Step2 Step3 Substrate Addition ATP + Peptide Step2->Step3 Step4 Signal Detection TR-FRET Step3->Step4 Step5 Data Analysis IC50 Calculation Step4->Step5

Step-by-step TR-FRET experimental workflow for validating kinase inhibitors.

Quantitative Data Presentation

The table below summarizes the pharmacological profiling and structural validation data for key derivatives synthesized from the 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid core.

Compound Class / DerivativePrimary TargetPrimary Mechanism of ActionKey Analytical / Cellular DataSource
Pyrazolopyrimidine Conjugates JAK1 / JAK2ATP-competitive Kinase InhibitionBlocks STAT phosphorylation; IC50 typically in the low nanomolar range (<10 nM).1[1]
Compound 1f (Precursor) N/ASynthetic IntermediateYield: 95%; MS (M-H): 284.6 (79Br), 286.6 (81Br).3[3]
STING Agonists (MSA-2 analogs) STINGER-transmembrane Adaptor BindingInduces IFN-β; drives complete tumor regression in xenograft models.2[2]
RIG-I Pathway Activators RIG-IPattern Recognition Receptor BindingStimulates innate immunity cytokine response to control cellular proliferation.4[4]

References

  • US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof. Google Patents. 1

  • Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression. Journal of Medicinal Chemistry - ACS Publications (2025). 3

  • US20190300513A1 - Sting agonist compounds. Google Patents.2

  • WO2020033782A1 - Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof. Google Patents. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Focus: Intermediate synthesis for STING (Stimulator of Interferon Genes) agonists and RIG-I pathway activators. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Focus: Intermediate synthesis for STING (Stimulator of Interferon Genes) agonists and RIG-I pathway activators.

Introduction and Biological Rationale

The benzo[b]thiophene scaffold is a privileged pharmacophore in modern drug discovery, particularly in the development of innate immune modulators. Specifically, 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 2092411-51-1) serves as a critical synthetic intermediate for novel oral STING agonists [1].

In the tumor microenvironment, the cGAS-STING pathway detects cytosolic DNA, triggering the production of type I interferons (IFNs) and driving a robust anti-tumor immune response [2]. Incorporating the 5-bromo-6-methoxybenzo[b]thiophene moiety allows for precise intramolecular hydrogen bond mimicking, which stabilizes the active conformation of the STING agonist, leading to enhanced binding affinity and complete tumor regression in preclinical models [1].

STING_Pathway DNA Cytosolic DNA cGAS cGAS Activation DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Catalysis STING STING Agonism (Target Scaffold) cGAMP->STING Binding IRF3 IRF3 / NF-κB STING->IRF3 Translocation IFN Type I Interferons IRF3->IFN Transcription

Fig 1: The cGAS-STING signaling pathway targeted by benzo[b]thiophene derivatives.

Retrosynthetic Strategy and Mechanistic Insights

The synthesis of 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid relies on a highly efficient, two-step cascade sequence.

  • Cascade Annulation: The core ring system is constructed via a nucleophilic aromatic substitution (SNAr) of 2-fluoro-4-bromo-5-methoxybenzaldehyde with tert-butyl thioglycolate, immediately followed by an intramolecular Knoevenagel-type condensation. The thermodynamic sink of aromatization drives the dehydration step, rapidly yielding the tert-butyl ester intermediate [3].

  • Orthogonal Deprotection: Tert-butyl esters are highly resistant to basic hydrolysis but are readily cleaved under anhydrous acidic conditions via an E1-type elimination. Using 4.0 M HCl in 1,4-dioxane cleanly liberates the carboxylic acid and isobutylene gas without risking the hydrolysis of the aryl methoxy ether [2].

Synthesis_Workflow SM 2-Fluoro-4-bromo-5-methoxybenzaldehyde + tert-Butyl thioglycolate Step1 Step 1: SNAr & Cyclization (K2CO3, DMF, 100°C) SM->Step1 Int tert-Butyl 5-bromo-6-methoxybenzo[b] thiophene-2-carboxylate Step1->Int Step2 Step 2: Acidic Deprotection (4.0M HCl in Dioxane, RT) Int->Step2 Prod 5-Bromo-6-methoxybenzo[b] thiophene-2-carboxylic acid Step2->Prod

Fig 2: Two-step synthetic workflow for 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylate

The purpose of this step is to establish the bicyclic heteroaromatic core while keeping the carboxylic acid protected to prevent premature decarboxylation or side reactions during isolation.

Reagents:

  • 2-Fluoro-4-bromo-5-methoxybenzaldehyde: 1.0 equivalent (eq)

  • tert-Butyl 2-mercaptoacetate (thioglycolate): 1.2 eq

  • Potassium carbonate (K₂CO₃), anhydrous: 2.5 eq

  • N,N-Dimethylformamide (DMF), anhydrous: 0.2 M relative to limiting reagent

Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-bromo-5-methoxybenzaldehyde and anhydrous K₂CO₃.

  • Solvent Addition: Purge the vessel with inert gas (N₂ or Argon). Add anhydrous DMF to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent with a high dielectric constant, which is strictly required to stabilize the Meisenheimer complex transition state during the initial SNAr step.

  • Thiol Addition: Add tert-butyl 2-mercaptoacetate dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C for 16 hours. Causality: While the SNAr may occur at lower temperatures, 100 °C is required to overcome the activation energy barrier for the subsequent intramolecular aldol condensation and dehydration.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice/water (approx. 5 volumes). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting solid is generally of high enough purity (>95%) to be used directly in the next step without column chromatography [3].

Step 2: Synthesis of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

This step removes the tert-butyl protecting group. Anhydrous conditions are selected to create a self-validating isolation protocol where the product crashes out of solution.

Reagents:

  • tert-Butyl 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylate: 1.0 eq

  • Hydrochloric acid (4.0 M in 1,4-dioxane): 5.0 eq (excess)

Procedure:

  • Dissolution: Dissolve the intermediate from Step 1 in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Cleavage: Slowly add the 4.0 M HCl in 1,4-dioxane solution at room temperature. Causality: Aqueous saponification (e.g., NaOH/MeOH) fails for tert-butyl esters due to steric hindrance. Acidic cleavage proceeds via protonation of the carbonyl oxygen and subsequent E1 elimination of the tert-butyl cation, releasing isobutylene gas.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 to 12 hours. The reaction progress can be visually validated as the highly polar carboxylic acid product will begin to precipitate out of the non-polar dioxane solution as a white solid.

  • Isolation: Once complete (verified by TLC or LC-MS), filter the reaction mixture through a sintered glass funnel.

  • Washing: Wash the collected crystalline material with cold hexanes (2 × 50 mL) to remove any unreacted starting material or non-polar impurities [2].

  • Drying: Dry the solid under high vacuum to afford the pure 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid.

Quantitative Data & Characterization

Tracking the disappearance of the tert-butyl peak in the ¹H NMR spectrum is the most reliable method to validate the success of the deprotection step. The table below summarizes the expected yields and diagnostic chemical shifts [1, 2].

CompoundExpected YieldDiagnostic ¹H NMR Data (DMSO-d₆)Mass Spectrometry (ESI)
tert-Butyl Ester Intermediate 80 - 85%δ 8.26 (s, 1H), 7.96 (s, 1H), 7.78 (s, 1H), 3.92 (s, 3H), 1.55 (s, 9H) -
Target Carboxylic Acid (1f) 90 - 95%δ 13.42 (br s, 1H) , 8.27 (s, 1H), 7.99 (s, 1H), 7.80 (s, 1H), 3.94 (s, 3H)m/z calcd for C₁₀H₆BrO₃S (M–H)⁻: 284.9; found: 284.6 (⁷⁹Br), 286.6 (⁸¹Br)

Note: The complete disappearance of the 9-proton singlet at 1.55 ppm and the appearance of the broad acidic proton at 13.42 ppm confirm quantitative deprotection.

References

  • Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Sting agonist compounds.US Patent 20190300513A1.
Application

Application Note &amp; Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific and valuable building block: 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid . The benzothiophene core is a privileged scaffold in medicinal chemistry, and the strategic placement of the bromine atom and carboxylic acid group offers versatile handles for molecular elaboration. However, the presence of the acidic carboxylic acid proton presents a unique challenge within the basic conditions of the Suzuki-Miyaura reaction. This can lead to solubility issues, unwanted side reactions, or interference with the catalytic cycle.

This document provides a comprehensive technical overview, including the reaction mechanism, strategic considerations for this specific substrate, and two detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. We will explore both a direct coupling approach and a more robust two-step sequence involving esterification to navigate the challenges posed by the carboxylic acid moiety.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid. This step forms a Pd(II) complex and is often the rate-determining step of the reaction.[5] The reactivity of the halide partner typically follows the trend I > Br > Cl.[8][9]

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the Pd(II) complex. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer and replacing the halide on the palladium center.

  • Reductive Elimination: The final step involves the two organic partners on the Pd(II) complex coupling to form the new carbon-carbon bond. This collapses the complex, releases the final product, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex Transmetalation product Ar-R (Product) tm_complex->product Reductive Elimination product->pd0 reagents Ar-Br (Benzothiophene) boronic R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Approaches & Experimental Design

The primary consideration for coupling 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is the management of the carboxylic acid group.

  • Strategy 1: Direct Coupling. This approach is more atom-economical. However, the base required for the reaction will deprotonate the carboxylic acid, forming a carboxylate salt. This can alter the substrate's solubility and potentially coordinate with the palladium catalyst. A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often employed, and careful solvent selection is critical to maintain a homogenous reaction mixture.

  • Strategy 2: Esterification Prior to Coupling. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) protects the acidic proton, preventing the aforementioned complications.[4][10] This two-step method is often more reliable, leading to cleaner reactions and simpler purification, albeit with an extra synthetic step. The ester can be subsequently hydrolyzed if the free acid is the desired final product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both strategic approaches.

Protocol 1: Direct Suzuki-Miyaura Coupling

This protocol is optimized for the direct use of the carboxylic acid, leveraging a robust catalyst system and solvent mixture to promote the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask or sealed reaction tube, add 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., a 4:1 or 5:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of Palladium(II) acetate [Pd(OAc)₂] (2 mol%) and a suitable phosphine ligand like SPhos or XPhos (4 mol%).

  • Reaction Conditions: Seal the vessel tightly and place it in a preheated oil bath at 90-110 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Two-Step Esterification and Coupling Sequence

This robust method first protects the carboxylic acid as a methyl ester, followed by a standard Suzuki-Miyaura coupling.

Part A: Methyl Esterification

  • Setup: Dissolve 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (1.0 eq) in methanol (MeOH) in a round-bottom flask.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester, which is often pure enough for the next step.

Part B: Suzuki-Miyaura Coupling of the Methyl Ester

  • Reagent Preparation: Follow the procedure outlined in Protocol 1, Step 1 , using the methyl 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylate from Part A (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction Setup: Proceed with Protocol 1, Steps 2-5 , using similar catalyst systems and solvents. Reaction temperatures can often be maintained at 80-100 °C.

  • Workup & Purification: The workup is simplified as there is no need for acidification. After cooling, dilute the mixture with ethyl acetate and water, separate the layers, and perform the extraction as described in Protocol 1, Step 8 . Purify the crude product via column chromatography.

Data & Conditions Summary

The following table summarizes the key parameters for easy comparison between the two protocols.

ParameterProtocol 1: Direct CouplingProtocol 2: Esterification-Coupling
Substrate Free Carboxylic AcidMethyl Ester
Typical Base K₃PO₄ or Cs₂CO₃ (3.0 eq)K₂CO₃ or Na₂CO₃ (2.0-3.0 eq)
Catalyst System Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/LigandPd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/Ligand
Solvent System 1,4-Dioxane / Water (4:1)1,4-Dioxane / Water or Toluene / Water
Temperature 90 - 110 °C80 - 100 °C
Key Advantage Atom Economy (Fewer Steps)Higher Reliability, Cleaner Reaction
Key Consideration Potential solubility & side reactionsRequires an additional synthetic step

Workflow Visualization

Suzuki_Workflow cluster_0 Protocol 1: Direct Coupling cluster_1 Protocol 2: Two-Step Sequence p1_start Combine Bromide, Boronic Acid, Base p1_react Add Solvent & Catalyst Heat (90-110°C) p1_start->p1_react p1_workup Acidify (HCl), Extract (EtOAc) p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Final Product (Carboxylic Acid) p1_purify->p1_product p2_ester Esterification (MeOH, H₂SO₄) p2_start Combine Ester, Boronic Acid, Base p2_ester->p2_start p2_react Add Solvent & Catalyst Heat (80-100°C) p2_start->p2_react p2_workup Aqueous Extraction (EtOAc) p2_react->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_product Final Product (Ester) p2_purify->p2_product start_node Starting Material: 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid start_node->p1_start start_node->p2_ester

Sources

Method

Amide bond formation techniques with 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

Application Note: Amide Bond Formation Strategies for 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid Chemical Profiling & Reactivity Dynamics 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Amide Bond Formation Strategies for 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

Chemical Profiling & Reactivity Dynamics

5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a highly functionalized heteroaryl building block critical to the development of modern therapeutics, including oral STING agonists[1] and targeted antimicrobial agents[2].

When designing an amide coupling strategy for this specific substrate, several structural nuances dictate the chemical approach:

  • Conjugated Carboxylic Acid: The C2-carboxyl group is in direct conjugation with the electron-rich benzothiophene core. This delocalization slightly reduces the electrophilicity of the carbonyl carbon compared to isolated aliphatic acids, necessitating robust activation strategies to drive the reaction forward[3].

  • Chemoselectivity Requirements: The 5-bromo substituent serves as a versatile handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Therefore, amidation conditions must be mild enough to prevent inadvertent oxidative addition, dehalogenation, or halogen exchange.

  • Electronic Modulation: The 6-methoxy group donates electron density into the ring system. While this stabilizes the intermediate acyl species, it can also decrease the solubility of the free acid in non-polar solvents, making polar aprotic solvents (like DMF or DMAc) the standard choice for these reactions.

Methodological Decision Matrix

Selecting the appropriate coupling reagent is not a one-size-fits-all process. It depends heavily on the nucleophilicity of the amine partner and the intended scale of the synthesis. The workflow below outlines the logical decision-making process for activating this specific benzothiophene derivative.

Workflow A 5-Bromo-6-methoxybenzo[b] thiophene-2-carboxylic acid B Analyze Amine Nucleophilicity A->B C Aliphatic / Primary Amine (Good Nucleophile) B->C D Aniline / Hindered Amine (Poor Nucleophile) B->D E Scale Consideration C->E H Acid Chloride Activation Oxalyl Chloride / DMF D->H F Discovery Scale (<1g) HATU / DIPEA E->F Small Scale G Process Scale (>1g) T3P / Et3N E->G Large Scale

Workflow for selecting the optimal amide coupling strategy based on amine reactivity and scale.

Comparative Analysis of Coupling Reagents

To facilitate rapid decision-making, the following table synthesizes the quantitative and qualitative performance metrics of three distinct activation strategies applied to heteroaryl carboxylic acids.

Activation MethodTypical Yield (%)Reaction TimeOptimal ScalePrimary ByproductEpimerization Risk
HATU / DIPEA 85 - 95%1 - 4 Hours< 1 Gram (Discovery)HOAt, TetramethylureaNone (No α-chiral center)
T3P / Et₃N 75 - 90%4 - 12 Hours> 1 Gram (Process)Water-soluble phosphonatesNone
Oxalyl Chloride 70 - 85%2 - 6 HoursVariableCO₂, CO, HClNone

Validated Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Causality & Rationale: HATU generates a highly reactive OAt ester. The nitrogen atom in the azabenzotriazole ring acts as an internal base, accelerating aminolysis via a concerted transition state. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby minimizing side reactions.

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (1.0 equiv, e.g., 287 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol, 523 µL) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol, 456 mg) in one portion. The solution typically turns a deep yellow/orange. Stir for 15 minutes to allow the active ester to form.

  • Aminolysis: Add the desired amine (1.2 equiv, 1.2 mmol). Stir at room temperature for 1–4 hours.

  • Self-Validation & Workup: Monitor via LC-MS. The reaction is self-validating when the starting acid mass (m/z 285/287) disappears. Quench with saturated aqueous NaHCO₃ (15 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove DMF and HOAt byproducts. Dry over Na₂SO₄, filter, and concentrate.

Method B: T3P-Mediated Coupling (Process Scale)

Causality & Rationale: T3P (Propylphosphonic anhydride) is utilized for scale-up due to its low toxicity and the fact that it yields exclusively water-soluble phosphonate byproducts. This eliminates the need for tedious chromatographic purification, making it highly atom- and time-efficient for multi-gram syntheses.

Step-by-Step Protocol:

  • Preparation: Suspend the carboxylic acid (1.0 equiv, 10.0 mmol, 2.87 g) and the amine (1.1 equiv, 11.0 mmol) in EtOAc or 2-MeTHF (30 mL).

  • Base Addition: Add Triethylamine (3.0 equiv, 30.0 mmol, 4.18 mL).

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv, 15.0 mmol, 8.9 mL) at room temperature.

  • Heating: Heat the reaction to 60 °C for 6–12 hours. The elevated temperature overcomes the slightly lower reactivity of the T3P-activated complex compared to HATU.

  • Self-Validation & Workup: The workup itself validates the success of the T3P method. Cool to room temperature and wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). The aqueous washes completely strip away the phosphonate byproducts. If the organic layer is free of baseline impurities on TLC, the workup is validated. Dry and concentrate to yield the pure amide.

Method C: Acid Chloride Activation (For Hindered Amines)

Causality & Rationale: For poorly nucleophilic anilines, standard coupling reagents often fail. Conversion to the acyl chloride using oxalyl chloride and catalytic DMF generates the Vilsmeier-Haack reagent, providing the maximum possible electrophilic activation of the carbonyl group[3].

Step-by-Step Protocol:

  • Preparation: Suspend the carboxylic acid (1.0 equiv, 1.0 mmol, 287 mg) in anhydrous DCM (5.0 mL) and cool to 0 °C under N₂.

  • Catalyst Addition: Add 1 drop of anhydrous DMF (approx. 10 µL).

  • Activation: Slowly add Oxalyl Chloride (1.5 equiv, 1.5 mmol, 128 µL) dropwise.

  • Self-Validation: The cessation of gas evolution (CO₂ and CO) is a visual, self-validating indicator that the formation of the acid chloride is complete. Allow to stir at room temperature for 2 hours, then concentrate in vacuo to remove excess oxalyl chloride.

  • Aminolysis: Redissolve the crude acid chloride in DCM (3.0 mL). In a separate flask, dissolve the hindered amine (1.0 equiv) and Pyridine (3.0 equiv) in DCM (2.0 mL). Drop the acid chloride solution into the amine solution at 0 °C. Stir for 2 hours, then wash with 1M HCl and brine, dry, and concentrate.

Sources

Application

Application Note: Divergent Synthesis of Benzothiophene Derivatives from 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

Executive Summary & Mechanistic Rationale The compound 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid has emerged as a highly versatile, privileged building block in modern immunotherapeutic drug discovery. It serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid has emerged as a highly versatile, privileged building block in modern immunotherapeutic drug discovery. It serves as the critical starting material for the synthesis of novel innate immune modulators, most notably oral Stimulator of Interferon Genes (STING) agonists (such as ZSA-215) and retinoic acid-inducible gene I (RIG-I) pathway activators.

The selection of this specific benzothiophene scaffold is driven by precise structural and electronic causalities:

  • The Benzothiophene Core: Provides the necessary lipophilicity and planar rigidity to intercalate into the hydrophobic dimer interface of the STING protein, stabilizing the active closed conformation.

  • The 5-Bromo Substituent: Acts as an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This allows for late-stage diversification to extend the molecule into adjacent hydrophobic binding pockets.

  • The 6-Methoxy Group: Functions as a strong electron-donating group and a critical hydrogen bond acceptor. In advanced STING agonists, this group participates in intramolecular hydrogen bond (intraHB) networks that mimic rigid tricyclic scaffolds, locking the drug into its bioactive conformation to achieve high oral bioavailability.

  • The 2-Carboxylic Acid: Serves as the primary site for divergent functionalization. It can be converted into an amide to build the core intraHB network, esterified to protect the acidic proton during downstream metal-catalyzed couplings, or fully decarboxylated to yield the unsubstituted core required for specific RIG-I activators.

Synthetic Workflow

The following workflow illustrates the divergent synthetic pathways utilized to generate functionalized derivatives from the central benzothiophene core.

SynthesisWorkflow Start 5-Bromo-6-methoxybenzo[b]thiophene -2-carboxylic acid Ester Methyl Ester Derivative (MeOH, H2SO4, 70°C) Start->Ester Esterification Amide Amide Derivative (Amine, HATU, DIPEA) Start->Amide Amidation Decarbox Decarboxylated Core (Cu, Quinoline, 190°C) Start->Decarbox Decarboxylation CrossCouple 5-Substituted Derivative (Pd-Catalyzed Coupling) Ester->CrossCouple Suzuki/Sonogashira Amide->CrossCouple Suzuki/Sonogashira

Divergent synthetic pathways from 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid.

Validated Experimental Protocols

The following protocols have been optimized for high yield and purity, incorporating self-validating analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps.

Protocol A: Carboxylic Acid Protection via Fischer Esterification

Causality: The free 2-carboxylic acid can coordinate with palladium catalysts during downstream cross-coupling reactions, leading to catalyst deactivation or poor yields. Converting the acid to a methyl ester masks the acidic proton and significantly improves the solubility of the benzothiophene core in organic solvents [1, 2].

Procedure:

  • Suspend 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (5.0 g, 17.4 mmol) in anhydrous methanol (60 mL) under an inert nitrogen atmosphere.

  • Slowly add concentrated sulfuric acid (3.0 mL, 56 mmol) dropwise at 0 °C to prevent uncontrolled exotherms.

  • Gradually warm the reaction mixture and heat to 70 °C for 72–108 hours. (Note: The extended reaction time is required due to the steric and electronic deactivation of the 2-position by the adjacent electron-rich benzothiophene system).

  • Cool the mixture to room temperature and quench by slowly pouring into ice-cold water (200 mL).

  • Extract the aqueous layer with a 30% isopropanol in chloroform solution (3 × 100 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation System:

  • TLC: Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The highly polar starting material ( Rf​ ~0.1) must completely disappear, replaced by a distinct, less polar spot ( Rf​ ~0.6).

  • LC-MS: Confirm product identity; the expected mass for the methyl ester ( C11​H9​BrO3​S ) is m/z 301.0 [M+H]+ .

Protocol B: Direct Amidation for STING Agonist Precursors

Causality: The formation of an amide bond at the 2-position is critical for synthesizing oral STING agonists. The amide proton is specifically designed to participate in an intramolecular hydrogen bond (intraHB) with adjacent fluorine or methoxy groups. This mimics a rigid tricyclic scaffold, locking the active conformation without the metabolic liabilities of an actual macrocycle [1].

Procedure:

  • Dissolve 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid into the highly reactive HOAt ester.

  • Add the target amine (1.1 eq) and stir the reaction mixture at room temperature for 4–6 hours.

  • Dilute the mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine (5 × 50 mL) to thoroughly remove the DMF solvent.

  • Dry the organic layer (Na₂SO₄), concentrate, and purify via flash column chromatography.

Self-Validation System:

  • FT-IR & NMR: The formation of the amide is validated by the disappearance of the broad carboxylic acid O-H stretch in IR and the appearance of a sharp N-H peak ( δ ~8.0-9.0 ppm) in 1 H NMR.

  • LC-MS: Ensure the mass corresponds to the exact [M+H]+ of the coupled product, confirming the loss of water (18 Da) from the starting materials.

Protocol C: Copper-Mediated Decarboxylation for RIG-I Activators

Causality: For specific RIG-I pathway activators, the 2-position must remain unsubstituted to fit into narrow receptor binding pockets. Decarboxylation of the electron-rich benzothiophene core requires harsh conditions; copper powder facilitates the extrusion of CO2​ via a stabilized organocopper intermediate, while quinoline provides the necessary high-boiling, basic medium [3].

Procedure:

  • To a suspension of 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (20.7 g, 72.1 mmol) in quinoline (200 mL), add activated copper powder (8.0 g, 126 mmol).

  • Heat the vigorously stirred mixture to 190 °C under a nitrogen atmosphere for 3 hours.

  • Cool the reaction to room temperature and dilute with deionized water (500 mL).

  • Carefully acidify the mixture with 4N HCl to pH 3–4. (Note: This step is critical to protonate the quinoline, rendering it water-soluble and allowing the product to partition into the organic phase).

  • Extract the aqueous phase with ethyl acetate (3 × 200 mL). Wash the organic layer with brine, dry, and concentrate.

Self-Validation System:

  • Visual Cue: The reaction progress is visually validated by the cessation of CO2​ gas bubbling in the quinoline solution.

  • LC-MS: Post-workup, MS must confirm the loss of 44 Da ( CO2​ ), yielding an expected m/z of 243.0 [M+H]+ for the decarboxylated 5-bromo-6-methoxybenzo[b]thiophene core.

Quantitative Derivative Analysis

The following table summarizes the expected quantitative outcomes and analytical benchmarks for the primary derivatives synthesized from the core building block.

DerivativeTransformationExpected Yield (%)Key Analytical DataPrimary Application
Starting Material N/AN/AMS: 284.9 [M−H]− ; 1 H NMR: δ 13.42 (s, 1H)Central Building Block
Methyl Ester Fischer Esterification88–92%MS: 301.0 [M+H]+ ; 1 H NMR: δ 3.85 (s, 3H, ester CH3​ )Protected Intermediate
Amide (ZSA-215 precursor) HATU Coupling80–85%MS: 356.1 [M+H]+ ; 1 H NMR: NH δ ~8.5STING Agonist Synthesis
Decarboxylated Core Cu/Quinoline Decarboxylation75–82%MS: 243.0 [M+H]+ ; 1 H NMR: Ar-H δ 7.4 (C2-H)RIG-I Pathway Activators

References

  • Zhao, H.-Y., Tao, J., Zhang, L., Li, Q., He, M., Wen, B., Liu, Z., Myatt, H., & Sun, D. (2025). "Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression." Journal of Medicinal Chemistry, 68(11), 11365-11385. Available at:[Link]

  • Merck Sharp & Dohme Corp. (2019). "Sting agonist compounds." US Patent US20190300513A1.
  • Kineta, Inc. (2020). "Activators of the retinoic acid inducible gene 'rig-1' pathway and methods of use thereof." PCT International Application WO2020033782A1.
Method

Catalysts for functionalizing 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

Application Note: Advanced Catalytic Functionalization of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid Executive Summary Benzo[b]thiophenes are privileged scaffolds in medicinal chemistry, frequently serving as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Functionalization of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

Executive Summary

Benzo[b]thiophenes are privileged scaffolds in medicinal chemistry, frequently serving as the core architecture for FDA-approved therapeutics and emerging experimental drugs, including STING agonists[1], RIG-I pathway activators[2], and RAGE antagonists[3]. Among these building blocks, 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid stands out due to its orthogonal reactivity. This application note provides authoritative, field-proven protocols for the divergent functionalization of this molecule, detailing the causality behind catalyst selection, mechanistic pathways, and self-validating experimental workflows.

Structural Analysis & Reactivity Profiling

The strategic value of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid lies in its three distinct functional handles, each requiring specific catalytic environments:

  • The 5-Bromo Position (Electrophilic Node): Primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the adjacent 6-methoxy group exerts a strong electron-donating (+M) effect, increasing the electron density of the aromatic ring. This slightly deactivates the C-Br bond toward oxidative addition by Pd(0). Consequently, electron-rich, bidentate ligands (like dppf) or bulky monophosphines (like XPhos) are required to accelerate the catalytic cycle.

  • The 2-Carboxylic Acid (Nucleophilic/Decarboxylative Node): This moiety can be engaged in standard peptide coupling (amidation)[3]. Alternatively, it can be entirely removed via transition-metal-catalyzed decarboxylation to yield the 2-unsubstituted benzothiophene core[2]. Because the carboxyl group is conjugated with the electron-rich thiophene ring, decarboxylation requires high thermal energy and a copper catalyst to stabilize the intermediate aryl-copper species.

  • The 6-Methoxy Group: Generally retained as an electron-donating pharmacophore to improve solubility and target binding affinities[1], though it can be demethylated under harsh Lewis acid conditions (e.g., BBr3) if a free hydroxyl is required late-stage.

Orthogonal Functionalization Strategies

G Core 5-Bromo-6-methoxybenzo[b]thiophene -2-carboxylic acid Suzuki C-C Cross-Coupling (5-Position) Core->Suzuki Pd(dppf)Cl2 Boronic Acid Amidation Amidation (2-Position) Core->Amidation HATU, DIPEA Amine Decarbox Decarboxylation (2-Position) Core->Decarbox Cu Powder Quinoline, 190°C

Caption: Orthogonal functionalization pathways for 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid.

Catalyst Selection & Quantitative Metrics

To ensure reproducibility, the following table summarizes the optimized catalytic systems and expected quantitative outcomes for the primary transformations of this scaffold.

TransformationTarget SitePrimary Catalyst / ReagentLigand / AdditiveSolvent & TempExpected Yield
Suzuki-Miyaura 5-BromoPd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0 eq)Dioxane/H₂O (90 °C)75 - 90%
Buchwald-Hartwig 5-BromoPd₂(dba)₃ (2.5 mol%)XPhos (5 mol%)Toluene (100 °C)60 - 85%
Decarboxylation 2-COOHCu Powder (1.75 eq)NoneQuinoline (190 °C)80 - 95%
Amidation 2-COOHHATU (1.2 eq)DIPEA (2.5 eq)DMF (RT)85 - 98%

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (5-Position)

Causality & Design: When coupling at the 5-bromo position while leaving the 2-carboxylic acid unprotected, the acid will consume one equivalent of the inorganic base. Therefore, a minimum of 3.0 equivalents of base (e.g., K₂CO₃) is mandatory. Water is required in the solvent mixture to dissolve the base and generate the reactive boronate complex necessary for transmetalation.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd Substrate TransMet Transmetalation (Aryl-Boronic Acid) OxAdd->TransMet Base, Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Caption: Catalytic cycle for Palladium-catalyzed Suzuki-Miyaura cross-coupling at the 5-bromo position.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M concentration), followed by K₂CO₃ (3.0 eq).

    • Self-Validation Check: The mixture should become homogeneous or form a fine suspension as the carboxylic acid deprotonates and dissolves into the aqueous phase.

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the mixture to 90 °C and stir for 4–6 hours. Monitor by LC-MS.

  • Workup (Critical): Cool to room temperature. Dilute with water and wash with Ethyl Acetate to remove organic impurities and catalyst ligands. The product remains in the aqueous layer as a potassium salt.

  • Isolation: Carefully acidify the aqueous layer with 1N HCl to pH ~3.

    • Self-Validation Check: A dense precipitate will form immediately upon acidification. Filter the solid, wash with cold water, and dry under vacuum to yield the cross-coupled product.

Protocol B: Copper-Catalyzed Decarboxylation (2-Position)

Causality & Design: Removing the 2-carboxylic acid requires forcing conditions. Quinoline acts as both a high-boiling solvent and a coordinating ligand to stabilize the transient Cu(I)-aryl intermediate[2].

Step-by-Step Methodology:

  • Setup: To a suspension of 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (72 mmol) in quinoline (200 mL) add copper powder (1.75 eq, 126 mmol)[2].

  • Reaction: Stir the mixture at 190 °C under an N₂ atmosphere for 3 hours[2].

    • Self-Validation Check: Gentle bubbling will be observed as CO₂ gas is extruded from the reaction matrix.

  • Workup (Critical): Cool the mixture to room temperature. Dilute with water.

  • Acidification: Acidify the mixture carefully with 4N HCl to adjust the pH to 3-4[2].

    • Causality: Quinoline is highly basic and difficult to remove by evaporation. Acidification converts quinoline into its water-soluble hydrochloride salt, driving it entirely into the aqueous phase.

  • Extraction: Extract the aqueous phase with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 5-bromo-6-methoxybenzo[b]thiophene.

Protocol C: Amidation via HATU Activation (2-Position)

Causality & Design: Direct amidation of the 2-carboxylic acid is highly efficient using uronium-based coupling reagents like HATU. HATU rapidly converts the acid into a highly reactive HOAt ester, preventing epimerization (if chiral amines are used) and driving the reaction to completion at room temperature.

Step-by-Step Methodology:

  • Activation: Dissolve the starting acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq) followed by HATU (1.2 eq).

    • Self-Validation Check: The solution will typically transition to a distinct yellow color within 5 minutes, confirming the formation of the active HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1N HCl, water, and brine (to remove DMF and DIPEA salts).

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography or recrystallization.

References

1.[1] Title: Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression Source: Journal of Medicinal Chemistry - ACS Publications URL:

2.[3] Title: Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists Source: PMC - National Institutes of Health (NIH) URL:

3.[2] Title: US20200071316A1 - Activators of the retinoic acid inducible gene "rig-i" pathway and methods of use thereof Source: Google Patents URL:

Sources

Application

Application Note: Orthogonal Functionalization of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid via Decarboxylative Cross-Coupling

Executive Summary The functionalization of complex heteroaromatic scaffolds is a cornerstone of modern drug discovery and materials science. 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a highly privileged bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of complex heteroaromatic scaffolds is a cornerstone of modern drug discovery and materials science. 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a highly privileged building block, recently utilized in the synthesis of advanced therapeutics such as oral STING agonists, where the benzothiophene core mimics intramolecular hydrogen bond rings to achieve high binding affinity[1].

This application note details a robust, self-validating methodology for the orthogonal functionalization of this scaffold. By leveraging the C2-carboxylic acid as a traceless directing and coupling group, we can achieve regioselective C–C bond formation via decarboxylative cross-coupling[2]. Crucially, this guide addresses the inherent chemoselectivity challenge: differentiating the reactivity of the C2-carboxylic acid from the endogenous C5-bromide to prevent unwanted oligomerization.

Mechanistic Rationale & Chemoselective Strategy

Traditional cross-coupling at the C2 position of benzothiophenes requires pre-functionalization (e.g., borylation or stannylation), which can be synthetically tedious and yield unstable intermediates. Decarboxylative cross-coupling circumvents this by utilizing the stable, natively occurring carboxylic acid as the coupling partner[3].

Electronic Influences:

  • The 6-Methoxy Group: This strongly electron-donating group (EDG) enriches the benzothiophene core. Electron-rich heteroaromatics undergo decarboxylation more readily because the EDG stabilizes the transient aryl-silver intermediate formed immediately after CO₂ extrusion[2].

  • The 5-Bromo Group: While providing a handle for downstream elaboration, the C5-bromide poses a risk of competitive intramolecular or intermolecular oxidative addition by the Palladium catalyst.

The Strategy: To achieve absolute chemocontrol, we exploit the oxidative addition reactivity gradient: C–I > C–Br . By utilizing an external Aryl Iodide as the electrophile and employing a bulky, electron-rich biarylphosphine ligand (XPhos), the Pd(0) species is kinetically directed to insert exclusively into the external C–I bond. The C5-bromide remains completely intact for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Workflow Start 5-Bromo-6-methoxybenzo[b]thiophene- 2-carboxylic acid Decarb Path A: Decarboxylative Cross-Coupling (C2) Start->Decarb Aryl-I, Pd/Ag Suzuki1 Path B: Suzuki-Miyaura Cross-Coupling (C5) Start->Suzuki1 Aryl-B(OH)2, Pd IntA 5-Bromo-2-aryl-6-methoxy- benzo[b]thiophene Decarb->IntA IntB 5-Aryl'-6-methoxybenzo[b]thiophene- 2-carboxylic acid Suzuki1->IntB Suzuki2 Suzuki-Miyaura Cross-Coupling (C5) IntA->Suzuki2 Aryl'-B(OH)2, Pd Decarb2 Decarboxylative Cross-Coupling (C2) IntB->Decarb2 Aryl-I, Pd/Ag Product 2,5-Diaryl-6-methoxy- benzo[b]thiophene Suzuki2->Product Decarb2->Product

Caption: Orthogonal functionalization pathways for C2 and C5 derivatization of the benzothiophene core.

Quantitative Data: Reaction Optimization

The success of the decarboxylative step relies heavily on the synergistic action of the Pd/Ag bimetallic system. Table 1 summarizes the optimization parameters, highlighting the causality behind the final protocol choices.

Table 1: Optimization of Chemoselective Decarboxylative Arylation at C2

EntryCatalyst (5 mol%)Ligand (10 mol%)Additive/Base (1.5 eq)SolventTemp (°C)Yield (%)C5-Br Retention (%)
1Pd(OAc)₂PPh₃Ag₂CO₃DMF1201590
2Pd(OAc)₂PCy₃Ag₂CO₃NMP1204585
3 Pd(OAc)₂ XPhos Ag₂CO₃ NMP 120 82 >98
4Pd(OAc)₂XPhosAg₂ONMP1203095
5NoneXPhosAg₂CO₃NMP1200N/A

Data Insights: PPh₃ (Entry 1) lacks the steric bulk required to accelerate reductive elimination, leading to catalyst stalling. XPhos (Entry 3) provides the optimal bite angle and electron richness to favor C–I oxidative addition while strictly avoiding the internal C–Br bond. Ag₂CO₃ is vastly superior to Ag₂O (Entry 4) because the carbonate anion actively participates in the concerted metalation-deprotonation (CMD) step prior to CO₂ loss[2].

Experimental Protocols

Protocol A: Chemoselective Pd/Ag-Catalyzed Decarboxylative Arylation (C2)

This protocol establishes the C2-aryl bond while preserving the C5-bromide.

Reagents:

  • 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Ag₂CO₃ (1.5 equiv, 1.5 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Catalytic Chamber: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid, Pd(OAc)₂, XPhos, and Ag₂CO₃.

    • Causality: Ag₂CO₃ must be handled with minimal light exposure to prevent premature reduction to Ag(0), which would poison the transmetalation cycle.

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3x).

  • Solvent & Electrophile Addition: Add anhydrous NMP and the Aryl Iodide via syringe under a positive Argon flow.

    • Causality: NMP is chosen due to its high boiling point and strong solvating power for silver carboxylate intermediates, which prevents precipitation of the active species.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 120 °C in a pre-heated oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove insoluble AgI and Pd black. Wash the organic layer with 5% aqueous LiCl (3x) to remove NMP, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Downstream Suzuki-Miyaura Coupling (C5)

This protocol utilizes the preserved C5-bromide for further functionalization.

Step-by-Step Methodology:

  • Charge the C2-arylated intermediate from Protocol A (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) into a reaction vial.

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

    • Causality: The biphasic system ensures dissolution of both the organic substrate and the inorganic base, facilitating the formation of the reactive boronate complex.

  • Heat at 90 °C for 4 hours under Argon.

  • Cool, extract with EtOAc, wash with brine, dry, and purify to yield the fully elaborated 2,5-diaryl-6-methoxybenzo[b]thiophene.

Mechanistic Pathway & Bimetallic Cycle

The success of Protocol A relies on a synchronized bimetallic catalytic cycle. The silver cycle handles the demanding decarboxylation, while the palladium cycle handles the cross-coupling.

Mechanism Pd_Cycle Pd(0)L_n Catalyst Pd_Ox L_nPd(II)(Aryl)(I) Pd_Cycle->Pd_Ox + Aryl-I (Oxidative Addition) Pd_Trans L_nPd(II)(Aryl)(HetAr) Pd_Ox->Pd_Trans Transmetalation Pd_Trans->Pd_Cycle Reductive Elimination Product C2-Arylated Product Pd_Trans->Product Ag_Start HetAr-COOH + Ag2CO3 Ag_Salt HetAr-COOAg Ag_Start->Ag_Salt Deprotonation Ag_Int HetAr-Ag Ag_Salt->Ag_Int Decarboxylation (120 °C) CO2 CO2 Gas Ag_Salt->CO2 Ag_Int->Pd_Ox Transfers HetAr

Caption: Bimetallic Pd/Ag catalytic cycle for the decarboxylative cross-coupling of benzothiophenes.

Self-Validation & Troubleshooting (In-Process Controls)

To ensure the integrity of the protocol, the following self-validating checks (In-Process Controls - IPC) must be monitored via LC-MS:

  • IPC 1: Monitoring Protodecarboxylation (m/z = M - 44 Da).

    • Observation: If the des-carboxylated starting material (5-bromo-6-methoxybenzo[b]thiophene) builds up rapidly without product formation.

    • Causality/Fix: This indicates that the Silver cycle (decarboxylation) is outpacing the Palladium cycle (oxidative addition). Ensure the Aryl Iodide is not degraded, or increase the Pd/Ligand loading to accelerate the Pd cycle.

  • IPC 2: Monitoring C5-Bromide Loss (m/z = M - 79 Da).

    • Observation: Appearance of cross-coupled products lacking the isotopic signature of bromine.

    • Causality/Fix: The reaction temperature is too high, or the ligand is failing to differentiate C–I from C–Br. Verify the quality of XPhos and ensure the temperature does not exceed 120 °C.

  • IPC 3: Homocoupling of Aryl Iodide.

    • Observation: Formation of Biaryl (Ar-Ar) side products.

    • Causality/Fix: Indicates trace oxygen in the system acting as an oxidant. Strictly adhere to the 3x Argon backfill procedure.

References

  • Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL:[2]

  • Decarboxylative photocatalytic transformations Source: Chemical Society Reviews - RSC Publishing URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I have compiled this...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I have compiled this self-validating guide to address the critical bottlenecks in synthesizing 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 2092411-51-1). This compound is a highly valuable intermediate in the development of novel STING agonists and RIG-I pathway activators[1][2].

This guide transitions beyond standard protocol lists by detailing the thermodynamic and kinetic causalities behind each synthetic step, ensuring your workflows are robust, reproducible, and scalable.

Synthetic Workflow Overview

The most efficient and scalable route to 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid involves a convergent two-step sequence. Step 1 utilizes a tandem nucleophilic aromatic substitution (SNAr) and intramolecular aldol condensation[3]. Step 2 involves the acidic cleavage of the resulting tert-butyl ester to yield the free acid[4][5].

Workflow A 5-Bromo-2-fluoro- 4-methoxybenzaldehyde + tert-Butyl thioglycolate B tert-Butyl 5-bromo-6-methoxy- benzo[b]thiophene-2-carboxylate A->B K2CO3, DMF 60-100°C C 5-Bromo-6-methoxy- benzo[b]thiophene-2-carboxylic acid B->C HCl/Dioxane or TFA RT

Caption: Two-step synthetic workflow for the target benzothiophene.

Self-Validating Experimental Protocols

Protocol A: Tandem SNAr and Cyclization (Esterification)

Objective: Synthesize tert-butyl 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylate. Causality & Mechanism: This reaction relies on the high electrophilicity of the fluorinated carbon ortho to the aldehyde. Potassium carbonate (K₂CO₃) deprotonates the thiol, initiating the SNAr. The basic conditions subsequently deprotonate the active methylene of the thioglycolate, driving the intramolecular aldol condensation and subsequent dehydration to form the aromatic thiophene ring[6][7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 5-bromo-2-fluoro-4-methoxybenzaldehyde (1.0 eq) and tert-butyl 2-mercaptoacetate (1.05 eq) in anhydrous DMF (0.5 M concentration)[6].

    • Self-Validation Check: Ensure the DMF is strictly anhydrous. Moisture will compete as a nucleophile, leading to phenol byproducts and reducing yield.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 eq) portion-wise at 20 °C[6].

    • Causality: A 3-fold excess is required because the base is consumed in both the initial thiol deprotonation and the subsequent active methylene deprotonation.

  • Cyclization: Heat the reaction mixture to 60–100 °C for 2–4 hours[3][6][7].

    • Self-Validation Check: Monitor via LC-MS. The acyclic thioether intermediate forms rapidly at room temperature; heat is strictly required to overcome the activation energy barrier of the aldol cyclization. If the intermediate persists, increase the temperature to 100 °C.

  • Workup: Cool to room temperature, quench with ice-cold water, and extract with EtOAc. Wash the organic layer extensively with brine (3x) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acidic Deprotection

Objective: Cleave the tert-butyl ester to yield 5-bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid. Causality & Mechanism: tert-Butyl esters are highly resistant to basic hydrolysis but are highly susceptible to acidic cleavage via an E1-type elimination, generating isobutylene gas and the free carboxylic acid[4][5].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude tert-butyl ester in anhydrous DCM (0.2 M).

  • Acid Addition: Add HCl (4.0 M in 1,4-dioxane, 5.0 eq) dropwise at 20 °C[4][5].

  • Reaction: Stir at 20 °C for 12–72 hours[5].

    • Self-Validation Check: The reaction is complete when the evolution of isobutylene gas ceases and TLC/LC-MS shows the complete disappearance of the non-polar ester spot.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with hexanes to remove non-polar impurities, filter, and dry under high vacuum to afford the pure acid as a white-to-yellow solid[1][4].

Mechanistic Pathway Visualization

Understanding the mechanistic sequence is critical for troubleshooting stalled reactions. The pathway below illustrates the specific electron flow and intermediate states.

Mechanism N1 1. Thiolate Formation (Deprotonation by K2CO3) N2 2. SNAr Reaction (Displacement of Fluoride) N1->N2 N3 3. Carbanion Formation (Active Methylene Deprotonation) N2->N3 N4 4. Intramolecular Aldol (Nucleophilic Attack on Carbonyl) N3->N4 N5 5. Dehydration (Aromatization to Benzothiophene) N4->N5

Caption: Step-by-step mechanistic pathway of the SNAr-aldol cyclization.

Troubleshooting & Yield Optimization FAQs

Q1: Why is my cyclization yield (Step 1) plateauing at 40-50%, and how can I minimize acyclic side products? A: A plateau in Step 1 usually indicates that the initial SNAr occurred, but the subsequent aldol condensation stalled. This is a thermodynamic and kinetic issue:

  • Temperature: The aldol step requires sufficient thermal energy. If you run the reaction at room temperature, you will isolate the uncyclized thioether. Ensure the reaction is heated to at least 60 °C, and up to 100 °C if steric hindrance is an issue[3][6][7].

  • Base Selection: While Triethylamine (TEA) can mediate the SNAr, it is often not strong enough to efficiently deprotonate the active methylene for cyclization[7]. Switching to a stronger inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF or DMSO) significantly accelerates the cyclization[3][6].

Q2: I'm observing incomplete deprotection or degradation in Step 2. How can I drive the reaction to completion safely? A: Incomplete deprotection of the tert-butyl ester is common if the acid concentration drops due to atmospheric moisture or if the reaction time is too short.

  • Acid Choice: Using 4.0 M HCl in 1,4-dioxane is highly effective but can take up to 3 days at room temperature[5]. If you need faster kinetics, 20% v/v Trifluoroacetic acid (TFA) in DCM achieves complete conversion in 2-4 hours.

  • Cation Scavenging: During TFA cleavage, the highly reactive tert-butyl cation is generated. To prevent it from reacting with the electron-rich methoxybenzothiophene core (Friedel-Crafts alkylation), add a cation scavenger like Triisopropylsilane (TIPS, 2.5% v/v) to the reaction mixture.

Q3: How do I efficiently remove unreacted 5-bromo-2-fluoro-4-methoxybenzaldehyde without column chromatography? A: Unreacted benzaldehyde can be purged during the workup phase of Step 1. Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a highly water-soluble adduct with the unreacted aldehyde, pulling it into the aqueous phase while leaving your cyclized thiophene ester safely in the organic layer.

Quantitative Data: Yield Optimization Matrix

To facilitate rapid decision-making, below is a comparative table of reaction conditions and their empirical impact on the yield of the Step 1 cyclization based on literature precedent[3][6][7].

Base (Equivalents)SolventTemp (°C)Time (h)Conversion to Ester (%)Primary Impurity Profile
TEA (3.0 eq)DCM2524< 15%Acyclic thioether intermediate
TEA (3.0 eq)DMSO801230 - 45%Unreacted starting materials[7]
K₂CO₃ (3.0 eq)DMF60475 - 85%Trace uncyclized intermediate[3]
K₂CO₃ (3.0 eq) DMF 100 2 > 90% Clean conversion (Optimal) [6]
Cs₂CO₃ (2.5 eq)DMSO901.5> 95%Clean conversion, higher cost

References

  • Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression. Journal of Medicinal Chemistry - ACS Publications.1

  • Sting agonist compounds. US Patent US20190300513A1.4

  • Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof. WO Patent WO2020033782A1.2

  • 20291-99-0 | tert-Butyl 2-mercaptoacetate. Ambeed Chemical Catalog.6

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC / Biomolecules.7

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters.3

Sources

Optimization

Overcoming poor solubility of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid in aqueous assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid in aqueous assay...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid in aqueous assay systems. Poor solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[1] This document offers a structured approach to systematically troubleshoot and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid poorly soluble in my aqueous assay buffer?

A1: The structure of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid contains a large, hydrophobic benzothiophene ring system. While the carboxylic acid group provides some potential for aqueous solubility, the overall lipophilic nature of the molecule dominates, leading to low solubility in neutral aqueous solutions. The solubility of compounds with acidic or basic functional groups is often pH-dependent.[2][3]

Q2: I'm seeing inconsistent results in my assay. Could this be related to solubility?

A2: Absolutely. Poor solubility is a major contributor to assay variability.[1] If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can manifest as poor reproducibility between replicate wells, plates, and experiments.

Q3: Can I just increase the DMSO concentration to solve the solubility issue?

A3: While increasing the concentration of a co-solvent like Dimethyl Sulfoxide (DMSO) can improve solubility, it's a strategy that must be approached with caution. High concentrations of organic solvents can be detrimental to many biological assays by denaturing proteins, disrupting cell membranes, or directly interfering with the assay signal. It is crucial to determine the tolerance of your specific assay system to DMSO or any other co-solvent.

Q4: What is the quickest method to try and improve the solubility of this compound?

A4: For a carboxylic acid-containing compound, the most direct approach is to adjust the pH of your assay buffer.[4][5][6] Increasing the pH above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

In-Depth Troubleshooting Guides

Strategy 1: pH-Mediated Solubilization

The carboxylic acid moiety of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid makes its solubility highly dependent on pH.[2][3][7] By increasing the pH of the aqueous buffer, the equilibrium will shift towards the deprotonated, more soluble carboxylate form.

Underlying Principle: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a weak acid is described by the Henderson-Hasselbalch equation. For a carboxylic acid (R-COOH), the equilibrium in water is:

R-COOH ⇌ R-COO⁻ + H⁺

When the pH is equal to the pKa, the concentrations of the protonated (R-COOH) and deprotonated (R-COO⁻) forms are equal. As the pH increases above the pKa, the deprotonated form predominates, leading to a significant increase in aqueous solubility.

Experimental Protocol: Determining Optimal pH

  • Prepare a series of buffers: Prepare a range of biologically compatible buffers (e.g., phosphate, TRIS) with pH values from 6.0 to 8.5 in 0.5 unit increments.

  • Prepare a concentrated stock solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Spiking and Observation: Add a small volume of the DMSO stock to each buffer to achieve the desired final concentration. Visually inspect for any precipitation immediately and after a defined incubation period (e.g., 1 hour) at the assay temperature.

  • Quantification (Optional but Recommended): For a more rigorous assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Table 1: Hypothetical pH-Solubility Profile

Buffer pHVisual ObservationApparent Solubility (µM)
6.0Heavy Precipitation< 1
6.5Moderate Precipitation5
7.0Slight Haze20
7.5Clear Solution> 50
8.0Clear Solution> 100

Causality Behind Experimental Choices:

  • Buffer Selection: The choice of buffer is critical. Ensure the selected buffer system has adequate buffering capacity at the target pH and does not interact with the compound or assay components.

  • Final DMSO Concentration: Keep the final DMSO concentration consistent across all pH conditions and as low as possible to minimize its own effects on the assay.

DOT Script for pH Adjustment Workflow

ph_adjustment_workflow start Start: Poorly Soluble Compound prep_buffers Prepare Buffers (pH 6.0 - 8.5) start->prep_buffers prep_stock Prepare 10 mM DMSO Stock start->prep_stock spike Spike Stock into Buffers prep_buffers->spike prep_stock->spike observe Visual Observation for Precipitation spike->observe quantify Quantify Supernatant (HPLC) observe->quantify decision Is solubility sufficient and assay compatible? quantify->decision end_success Proceed with Assay at Optimal pH decision->end_success Yes next_strategy Proceed to Co-solvent Strategy decision->next_strategy No

Caption: Workflow for pH-mediated solubilization.

Strategy 2: Utilizing Co-solvents

If pH adjustment alone is insufficient or incompatible with the assay, the use of a water-miscible organic co-solvent can be an effective strategy.[5][6][8] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

Common Co-solvents in Biological Assays:

  • Dimethyl Sulfoxide (DMSO): The most common co-solvent, but can be problematic at higher concentrations.

  • Ethanol: Generally well-tolerated by many biological systems at low concentrations.

  • Polyethylene Glycol (PEG 400): A less denaturing option compared to DMSO and ethanol for some assays.

  • 2-Pyrrolidone: Has been shown to be a more effective solubilizer than many common co-solvents for certain compounds.[9]

Experimental Protocol: Co-solvent Titration

  • Determine Assay Tolerance: Before testing the compound, determine the maximum concentration of each co-solvent that your assay can tolerate without significant loss of signal or activity.

  • Prepare Co-solvent/Buffer Solutions: Prepare a series of your optimal assay buffer containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Assessment: Spike a concentrated DMSO stock of your compound into each co-solvent/buffer mixture to the desired final concentration.

  • Observe and Quantify: As with the pH optimization, visually inspect for precipitation and, if necessary, quantify the soluble fraction.

Table 2: Example Co-solvent Solubility Data

Co-solventConcentration (%)Apparent Solubility (µM)
DMSO115
DMSO240
Ethanol110
Ethanol225
PEG 400220
PEG 400560

Causality Behind Experimental Choices:

  • Systematic Titration: A stepwise increase in co-solvent concentration allows for the identification of the minimum amount needed for solubilization, which is crucial for maintaining assay integrity.

  • Assay-First Validation: Testing the assay's tolerance to the co-solvent alone prevents misinterpretation of results where a loss of signal could be due to either compound inhibition or solvent effects.

Strategy 3: Employing Solubilizing Excipients

For particularly challenging compounds, the use of solubilizing excipients like cyclodextrins or surfactants can be highly effective.

A. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble molecules, like 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid, forming an inclusion complex that has significantly improved aqueous solubility.[12][][14]

  • Common Types: Beta-cyclodextrins (β-CD) and their chemically modified derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used. HP-β-CD often exhibits higher solubility and lower toxicity than its parent β-CD.[12]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solutions: Dissolve HP-β-CD in your assay buffer at various concentrations (e.g., 1, 5, 10 mM).

  • Compound Addition: Add the compound (from a minimal volume of DMSO stock) to the cyclodextrin-containing buffer.

  • Equilibration: Gently mix and allow the solution to equilibrate (e.g., for 1-2 hours) to facilitate complex formation.

  • Assessment: Observe for clarity and quantify solubility as needed.

B. Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds within their non-polar cores.[15][16][17]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) and Triton™ X-100 are often used in biological assays due to their relatively mild nature.[18][19]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select a Surfactant: Choose a non-ionic surfactant that is known to be compatible with your assay system.

  • Prepare Surfactant Solutions: Make solutions of the surfactant in your assay buffer at concentrations above its known CMC.

  • Introduce the Compound: Add the compound from a concentrated DMSO stock to the surfactant solution.

  • Mix and Observe: Vortex briefly and visually inspect for solubilization.

DOT Script for Decision Making in Solubilization Strategy

solubilization_strategy start Start: Poorly Soluble Compound in Aqueous Assay ph_adjust Strategy 1: pH Adjustment (Increase pH > pKa) start->ph_adjust check_ph Solubility Adequate & Assay Compatible? ph_adjust->check_ph cosolvent Strategy 2: Co-solvents (e.g., DMSO, PEG 400) check_ph->cosolvent No success Proceed with Optimized Assay Conditions check_ph->success Yes check_cosolvent Solubility Adequate & Assay Tolerant? cosolvent->check_cosolvent excipients Strategy 3: Solubilizing Excipients (Cyclodextrins, Surfactants) check_cosolvent->excipients No check_cosolvent->success Yes check_excipients Solubility Achieved? excipients->check_excipients check_excipients->success Yes failure Consider Compound Analogs or Formulation Redevelopment check_excipients->failure No

Caption: Decision tree for selecting a solubilization strategy.

Summary and Best Practices

  • Start with the simplest approach: Always begin with pH adjustment for ionizable compounds like 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid.

  • Validate assay compatibility: Before committing to a solubilization method, ensure that the chosen solvents or excipients do not interfere with your biological assay.

  • Minimize organic solvents: Use the lowest concentration of co-solvents necessary to achieve the desired solubility.

  • Documentation is key: Carefully document the final formulation used to dissolve the compound, as this is a critical component of the experimental conditions.

  • Consider the source of the compound: Ensure the purity of your compound, as impurities can sometimes contribute to solubility issues.

By systematically applying these troubleshooting strategies, researchers can overcome the challenges posed by the poor aqueous solubility of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid, leading to more reliable and accurate data in their in vitro assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • LibreTexts. (2021). 8.11: pH and Solubility. Chemistry LibreTexts. [Link]

  • Area. (n.d.). Ph Dependent Solubility. Area. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Chad's Prep. [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • Di, L., & Kerns, E. H. (2006). High throughput microsomal stability assay for insoluble compounds. Journal of Biomolecular Screening, 11(1), 446-51. [Link]

  • Kumar, S., & Singh, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(2), 54-61. [Link]

  • Prajapati, R., & Patel, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-125. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(9), 3769. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • LibreTexts. (2023, July 12). 18.7: Solubility and pH. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). A plot of the pH dependence of the solubility of an acid with pK a 4.8... [Image]. ResearchGate. [Link]

  • S.A., S., & S.A., V. (2018). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 05(09), 8613-8621. [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(13), 2897. [Link]

  • Al-Adham, I. S. I., & Al-Hakeim, H. K. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(21), 1739-1755. [Link]

  • Gite, M., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Molecules, 27(19), 6563. [Link]

  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4059-4081. [Link]

  • ACS Publications. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Link]

  • Unchained Labs. (n.d.). High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. Unchained Labs. [Link]

  • ACS Publications. (2007, December 15). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Organic Process Research & Development. [Link]

  • ResearchGate. (2014, December 15). Effect of surfactants on the solubility and intrinsic dissolution rate of sparfloxacin. ResearchGate. [Link]

  • Zhao, L., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Sciences, 96(11), 3049-3058. [Link]

  • MDPI. (2023, November 29). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. Molecules. [Link]

  • Shah, P., & Mashru, R. (2021). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 13(10), 1549. [Link]

  • NIH. (n.d.). Compound Management for Quantitative High-Throughput Screening. PMC. [Link]

  • Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. Tesi di Dottorato. [Link]

  • Semantic Scholar. (n.d.). [Development of solubility screening methods in drug discovery]. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Solubilization techniques used for poorly water-soluble drugs. ResearchGate. [Link]

  • OSTI.GOV. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • PubChem. (n.d.). 5-Bromo-benzo(b)thiophene-2-carboxylic acid. PubChem. [Link]

  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

  • NextSDS. (n.d.). 5-BroMo-6-Methoxybenzo[d]thiazol-2-aMine — Chemical Substance Information. NextSDS. [Link]

  • BioOrganics. (n.d.). 6-Bromobenzothiophene-2-carboxylic Acid Methyl Ester. BioOrganics. [Link]

Sources

Troubleshooting

Preventing debromination during 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid reactions

Technical Support Center: 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid A Guide to Preventing Debromination in Synthetic Applications Welcome to the technical support center for 5-Bromo-6-methoxybenzo[b]thiophene-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

A Guide to Preventing Debromination in Synthetic Applications

Welcome to the technical support center for 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address the common and often frustrating issue of premature debromination. Our goal is to provide you with the mechanistic insights, practical troubleshooting strategies, and robust protocols needed to ensure the integrity of the critical C-Br bond throughout your reaction sequences.

Frequently Asked Questions (FAQs)

Q1: My reaction with 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is showing a significant amount of the debrominated side product. What are the general causes?

Debromination, often occurring as hydrodebromination, is a common side reaction for many aryl bromides, and the benzothiophene scaffold is no exception. This unwanted reaction replaces the bromine atom with a hydrogen atom, leading to yield loss and purification challenges. The primary culprits are typically related to the reaction conditions, especially in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Key factors that promote debromination include:

  • Catalyst Choice and Purity: Certain palladium catalysts, particularly those that are highly active or contain impurities, can facilitate the cleavage of the C-Br bond followed by quenching with a hydrogen source.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the debromination pathway to compete with the desired reaction.

  • Choice of Base: Strong bases, especially in the presence of trace amounts of water or other protic sources, can promote the formation of the debrominated product.

  • Solvent and Reagent Purity: The presence of water or other protic impurities in solvents or reagents can serve as the hydrogen source for the unwanted side reaction.

Troubleshooting Debromination in Specific Reactions

Q2: I am attempting a Suzuki coupling, and I'm observing nearly 50% debromination. How can I fix this?

This is a classic problem. In palladium-catalyzed cross-coupling reactions, the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) competes with a parasitic cycle that leads to debromination.

Mechanistic Insight: The debromination often proceeds via a palladium hydride species (Pd-H), which can be formed from the palladium catalyst and a hydrogen source (like water or even the solvent). This Pd-H species can then react with your starting material to replace the bromine with a hydrogen.

Here is a troubleshooting workflow to diagnose and solve the issue:

G A Start: Debromination Observed in Suzuki Coupling B Step 1: Evaluate the Palladium Catalyst and Ligand A->B C Are you using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? B->C D YES: Good. These often stabilize the catalyst and favor the desired cycle. C->D Yes E NO: Switch to a modern, well-defined pre-catalyst with a bulky ligand (e.g., G3 or G4 palladacycles). C->E No F Step 2: Scrutinize the Base and Solvent D->F E->F G Are you using a strong, poorly soluble base like Cs2CO3 or K3PO4? F->G H YES: Excellent. These are often effective and minimize side reactions. G->H Yes I NO: Avoid strong, soluble bases like NaOH or KOtBu. Use anhydrous solvents. G->I No J Step 3: Control Reaction Temperature H->J I->J K Is the reaction run at the lowest effective temperature? J->K L YES: Maintain this. Monitor for completion by LC-MS. K->L Yes M NO: Lower the temperature. Run a screen from RT to 80°C. K->M No N Outcome: Minimized Debromination L->N M->N

Caption: Troubleshooting flowchart for Suzuki coupling debromination.

Recommended Starting Conditions for a Robust Suzuki Coupling:

ParameterRecommendationRationale
Catalyst [Pd(SPhos)] G4 or [Pd(XPhos)] G3 (1-2 mol%)These are well-defined pre-catalysts that are highly active and often suppress side reactions.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong, inorganic bases with low solubility that are effective and minimize side reactions.
Solvent 1,4-Dioxane/H₂O (e.g., 10:1 ratio) or Toluene/H₂OUse anhydrous solvents and minimize the amount of water to only what is necessary for the boronic acid.
Temperature 60-80 °CStart with a lower temperature and slowly increase if the reaction is sluggish. Avoid high heat.
Q3: I am trying to form an amide using standard coupling reagents, but I'm seeing the debrominated product. Why is this happening and how can I prevent it?

While less common than in cross-coupling, debromination can occur during amide bond formation, particularly if certain reagents or conditions are used that can generate reductive species.

Potential Causes:

  • Reagent Purity: Some batches of coupling reagents or amines may contain impurities that can cause reduction.

  • Side Reactions with Coupling Reagents: Certain coupling reagents, under specific conditions, might facilitate an unwanted reduction pathway.

  • Extended Reaction Times at Elevated Temperatures: Leaving the reaction for a long time at high heat can sometimes lead to decomposition and side reactions.

Detailed Protocol for a Robust Amide Coupling:

This protocol utilizes HATU, a highly efficient coupling reagent that often avoids the side reactions seen with other reagents.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution should be clear.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Visualization of the Amide Coupling Workflow:

G A Start: Weigh Reagents (Carboxylic Acid, HATU, DIPEA, Amine) B Step 1: Dissolve Acid in Anhydrous DMF (Inert Atmosphere) A->B C Step 2: Add HATU & DIPEA (Stir 15-20 min @ RT for Activation) B->C D Step 3: Add Amine (Stir @ RT) C->D E Step 4: Monitor by LC-MS (Check for starting material consumption) D->E F Step 5: Aqueous Workup & Extraction E->F G Finish: Purified Amide Product F->G

Optimization

Technical Support Center: Optimizing Esterification for 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with 5-Bromo-6-methoxybenzo[b]thiophene-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific synthetic challenges associated with 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 2092411-51-1). This compound is a critical building block in the development of STING (Stimulator of Interferon Genes) agonists and RIG-I pathway activators[1][2].

Due to the electron-withdrawing nature of the 5-bromo substituent and the inherent delocalization of the heteroaromatic benzo[b]thiophene core, the 2-carboxylic acid exhibits reduced electrophilicity. Furthermore, its rigid planar structure results in notoriously poor solubility in standard alcoholic solvents. This guide provides field-proven, self-validating protocols and troubleshooting steps to overcome these bottlenecks.

Substrate Profiling & Causality

When designing an esterification strategy for this substrate, three mechanistic factors dictate your experimental choices:

  • Electronic Deactivation: The conjugated thiophene ring donates electron density into the carbonyl group via resonance, making the carbonyl carbon less susceptible to nucleophilic attack by alcohols.

  • Steric & Solubility Constraints: The bulky 5-bromo and 6-methoxy groups restrict the conformational flexibility of the molecule, leading to high crystal lattice energy and poor solubility in polar protic solvents like methanol.

  • Chemoselectivity: The 5-bromo position is sensitive to transition metals. Avoid palladium- or copper-catalyzed esterification methods to prevent unwanted cross-coupling or debromination.

Decision Matrix: Esterification Pathways

The following flowchart dictates the optimal synthetic route based on your target ester and alcohol properties.

EsterificationOptimization Start Target Ester Type for 5-Br-6-MeO-Benzo[b]thiophene-2-COOH Simple Simple Primary Alcohols (MeOH, EtOH) Start->Simple Complex Secondary/Tertiary or Acid-Sensitive Alcohols Start->Complex Fischer Fischer Esterification (H2SO4, Reflux) NOT RECOMMENDED Simple->Fischer Low Cost, Long Time (4.5 days) AcidChloride Acid Chloride Route (SOCl2 or (COCl)2, cat. DMF) BEST FOR SCALE-UP Simple->AcidChloride Fast, High Yield, Overcomes Solubility Complex->AcidChloride Highly Sterically Hindered Alcohols Steglich Steglich Esterification (EDCI, DMAP, DCM) BEST FOR SENSITIVE SUBSTRATES Complex->Steglich Mild Conditions, Avoids HCl Generation

Caption: Decision tree for selecting the optimal esterification condition based on alcohol properties.

Validated Experimental Protocols

Protocol A: Acid Chloride Activation (Recommended for Scale-Up)

This method bypasses the poor electrophilicity of the thiophene-2-carboxylic acid by converting it into a highly reactive acyl chloride intermediate[3].

  • Step 1: Activation. Suspend 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (1.0 eq, 5.0 g) in anhydrous dichloromethane (DCM, 50 mL) under N₂.

  • Step 2: Catalysis. Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the true chlorinating species. This dramatically accelerates the reaction compared to oxalyl chloride alone.

  • Step 3: Monitoring. Stir at room temperature for 2–3 hours. The reaction is self-validating: the opaque suspension will turn into a clear solution once the acid chloride is fully formed, and gas evolution (CO, CO₂) will cease.

  • Step 4: Concentration. Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the resulting solid in anhydrous DCM (30 mL).

  • Step 5: Esterification. Cool the solution to 0 °C. Add the target alcohol (1.5 eq) and triethylamine (2.5 eq). Stir for 2 hours at room temperature.

  • Step 6: Workup. Wash the organic layer with 1M HCl (to remove Et₃N), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Steglich Esterification (Recommended for Sensitive Alcohols)

For complex alcohols where strong acids (HCl, H₂SO₄) cause degradation, the EDCI/DMAP system is required[4].

  • Step 1: Mixture Preparation. Dissolve the carboxylic acid (1.0 eq), target alcohol (1.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.2 eq) in anhydrous DCM/THF (1:1 v/v) to aid solubility.

  • Step 2: Coupling Agent. Cool to 0 °C and add EDCI·HCl (1.3 eq) in one portion.

    • Causality: EDCI is preferred over DCC because the resulting urea byproduct is water-soluble and easily removed during aqueous workup. DMAP is strictly required; it acts as an acyl transfer catalyst, forming an N-acylpyridinium intermediate that prevents the rearrangement of the O-acylisourea into an unreactive N-acylurea[4].

  • Step 3: Reaction. Stir at room temperature for 12–16 hours. Monitor by LC-MS.

  • Step 4: Workup. Wash with water, 0.5M HCl, and brine. The water-soluble EDCI-urea byproduct will partition into the aqueous phase.

Quantitative Performance Data

The following table summarizes the expected performance metrics when synthesizing the methyl ester of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid using various methods.

Esterification MethodReagents / CatalystsTemp / TimeExpected YieldPrimary Limitation
Fischer (Literature) [1]MeOH, conc. H₂SO₄70 °C / 108 hours65 - 75%Extremely slow due to poor solubility; harsh acidic conditions.
Acid Chloride (Protocol A) (COCl)₂, cat. DMF, MeOH, Et₃N0 °C to RT / 4 hours> 90%Generates HCl gas; requires strictly anhydrous conditions.
Steglich (Protocol B) EDCI·HCl, DMAP, MeOHRT / 16 hours80 - 85%Higher reagent cost; potential for N-acylurea byproduct if DMAP is omitted.

Troubleshooting & FAQs

Q: Why is my Fischer esterification in methanol taking over 4 days to reach completion? A: This is a documented phenomenon for this specific scaffold. In the patent literature for STING agonists (US20190300513A1), researchers had to heat this exact compound in methanol and concentrated H₂SO₄ at 70 °C for 4.5 days[1]. The delay is caused by the compound's highly crystalline nature and poor solubility in methanol, combined with the resonance-stabilized (deactivated) thiophene carbonyl. Solution: Abandon Fischer esterification and switch to the Acid Chloride route (Protocol A) to achieve completion in under 4 hours.

Q: I am attempting a Steglich esterification, but LC-MS shows a massive byproduct peak at [M+155] (using EDC). What is happening? A: You are observing the formation of the N-acylurea byproduct. When the carboxylic acid reacts with EDCI, it forms an O-acylisourea intermediate. Because the 2-position of the benzothiophene is sterically hindered and electronically deactivated, the target alcohol attacks too slowly. This allows the O-acylisourea to undergo a spontaneous[1,3]-sigmatropic rearrangement into a dead-end N-acylurea[4]. Solution: Increase your DMAP loading from 0.1 eq to 0.5 eq. DMAP attacks the O-acylisourea faster than it can rearrange, forming a highly reactive acylpyridinium species that rapidly transfers the acyl group to your alcohol.

Q: Can I use palladium-catalyzed carbonylation to form the ester directly from a brominated precursor? A: No. Your substrate contains a critical bromine atom at the 5-position. If you subject this molecule to Pd-catalyzed carbonylation conditions (e.g., Pd(OAc)₂, CO gas, MeOH), the palladium will oxidatively add into the C-Br bond, leading to polymerization, debromination, or carbonylation at the 5-position instead of the desired 2-position. You must use transition-metal-free esterification methods to preserve the aryl bromide for downstream cross-coupling (e.g., Suzuki couplings used in RIG-I activator synthesis)[5].

Q: During the acid chloride formation, my reaction mixture remains a cloudy suspension even after 4 hours. What went wrong? A: Two possibilities exist. First, your DMF catalyst may have degraded or was omitted. Without DMF, oxalyl chloride reacts exceptionally slowly with deactivated heteroaromatic acids. Second, your DCM may be wet; water will immediately hydrolyze the newly formed acid chloride back into the insoluble carboxylic acid. Ensure strictly anhydrous conditions and verify the addition of catalytic DMF.

References

  • US20190300513A1 - Sting agonist compounds - Google Patents. Google Patents.
  • WO2020033782A1 - Activators of the retinoic acid inducible gene "rig-1" pathway and methods of use thereof - Google Patents. Google Patents.
  • Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses.
  • US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents. Google Patents.
  • Benzothiophene synthesis. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: HPLC Analysis and Purification of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical chemists, and drug development professionals tasked with the method development and preparative isolation of 5-Bromo-6-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical chemists, and drug development professionals tasked with the method development and preparative isolation of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid .

As a critical intermediate in the synthesis of STING (Stimulator of Interferon Genes) agonists and other immunomodulatory agents[1], this molecule presents specific chromatographic challenges: a highly hydrophobic benzothiophene core, a heavy halogen (bromine), and an ionizable carboxylic acid moiety. This guide synthesizes fundamental chromatographic theory with field-validated protocols to ensure robust analytical quantification and high-yield preparative scale-up.

Section 1: Method Development FAQs

Q1: Why does 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid exhibit severe peak tailing or splitting on standard C18 columns? A: This is a classic manifestation of incomplete ionization suppression. The carboxylic acid moiety on the benzothiophene ring has an estimated pKa​ of 3.5 to 4.0. If your mobile phase pH is near this pKa​ (e.g., using unbuffered water or a weak acetate buffer at pH 4.0), the analyte exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) states[2]. These two states partition differently into the stationary phase, causing peak splitting or severe tailing[3]. Causality-Driven Solution: You must lower the mobile phase pH to at least two units below the pKa​ to ensure the molecule is >99% protonated[3]. Utilizing 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid drops the pH to ~2.0–2.5, neutralizing the acid and driving the analyte into a single, highly retained hydrophobic state.

Q2: What is the optimal stationary phase for separating this compound from its synthesis byproducts? A: While a standard C18 column provides adequate hydrophobic retention, it often struggles to resolve the target API from its primary synthetic impurity: the debrominated analog (6-methoxybenzo[b]thiophene-2-carboxylic acid). Causality-Driven Solution: We recommend a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. The benzothiophene core is highly aromatic. Phenyl-based columns offer orthogonal selectivity via π−π interactions and dipole-dipole interactions, which are highly sensitive to the electron-withdrawing effects and steric bulk of the bromine atom, vastly improving baseline resolution ( Rs​ )[4].

Q3: How do I prevent sample precipitation during preparative HPLC injection? A: 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is highly lipophilic (LogP ~3.5). If you dissolve your crude sample in 100% DMSO or DMF and inject it into a starting gradient of 5% organic, the compound will instantly crash out at the column head, causing massive backpressure spikes and ruined peak shapes[5]. Causality-Driven Solution: Dilute your DMSO sample plug with the highest percentage of aqueous mobile phase it can tolerate without precipitating before injection. Alternatively, utilize an at-column dilution (ACD) system or increase your initial gradient starting conditions to 30-40% organic modifier to maintain solubility upon injection.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Analytical HPLC Method Validation

This self-validating system ensures peak symmetry and baseline resolution before any preparative work begins.

  • System Preparation: Purge HPLC lines with Mobile Phase A (0.1% TFA in H2​O ) and Mobile Phase B (0.1% TFA in Acetonitrile). TFA is selected over formic acid for its superior ion-pairing capabilities with basic impurities and lower UV cutoff[2].

  • Column Equilibration: Install a Phenyl-Hexyl column (4.6 x 150 mm, 3 µm). Equilibrate at 30% B for 10 column volumes (CV).

  • Sample Preparation: Dissolve 1 mg of crude 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 5 µL. Run the gradient detailed in Table 2 at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the benzothiophene conjugated system)[5].

Protocol B: Preparative HPLC Scale-Up Workflow

To scale from analytical to preparative chromatography, geometric scaling must be applied to maintain the exact chromatographic profile[6].

  • Calculate Preparative Flow Rate: Use the formula: Fprep​=Fana​×(Dprep​/Dana​)2 [6]. Example: Moving from a 4.6 mm analytical column to a 21.2 mm prep column at 1.0 mL/min: 1.0×(21.2/4.6)2=21.2 mL/min.

  • Calculate Preparative Injection Volume: Use the formula: Vprep​=Vana​×(Dprep2​×Lprep​)/(Dana2​×Lana​) [6].

  • Focused Gradient Transfer: Do not run a full 5-95% gradient on prep; it wastes solvent. Identify the elution percentage of the target peak from the analytical run (e.g., elutes at 55% B). Program a shallow preparative gradient from 45% B to 65% B over 15 minutes to maximize loading capacity and resolution[7].

  • Fraction Collection: Trigger collection via UV threshold at 254 nm. Immediately dry fractions via lyophilization to prevent acid-catalyzed degradation from the concentrated TFA.

Section 3: Quantitative Data & Parameters

Table 1: Physicochemical Properties

Property Value / Descriptor Chromatographic Implication
Molecular Weight 287.13 g/mol Detectable via LC-MS (ESI negative mode: 284.9 m/z)[1].

| pKa​ | ~3.5 (Carboxylic Acid) | Requires mobile phase pH < 2.5 to suppress ionization[3]. | | LogP | ~3.5 | Highly hydrophobic; requires high organic % for elution. | | UV Maxima | ~254 nm, ~280 nm | Strong chromophore; allows for low limits of detection (LOD). |

Table 2: Optimized Analytical Gradient | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% TFA in H2​O ) | % Mobile Phase B (0.1% TFA in ACN) | | :--- | :--- | :--- | :--- | | 0.0 | 1.0 | 70 | 30 | | 2.0 | 1.0 | 70 | 30 | | 12.0 | 1.0 | 10 | 90 | | 15.0 | 1.0 | 10 | 90 | | 15.1 | 1.0 | 70 | 30 |

Table 3: Analytical to Preparative Scale-Up Metrics

Parameter Analytical Scale Preparative Scale Scaling Factor
Column Dimensions 4.6 x 150 mm 21.2 x 150 mm N/A
Flow Rate 1.0 mL/min 21.2 mL/min 21.2x[6]
Injection Volume 10 µL 212 µL 21.2x[6]

| Mass Load (Est.) | ~0.05 mg | ~1.06 mg | 21.2x |

Section 4: Visualizations & Workflows

MethodDev Start Start: 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid (Acidic, Hydrophobic) pH 1. Adjust Mobile Phase pH (pH < 2.5 with 0.1% TFA) Start->pH Suppress Ionization Column 2. Select Stationary Phase (Phenyl-Hexyl for π-π interactions) pH->Column Maximize Selectivity Gradient 3. Optimize Gradient (Focused shallow gradient) Column->Gradient Tune Retention Time ScaleUp 4. Preparative Scale-Up (Geometric Flow & Volume Scaling) Gradient->ScaleUp Isolate Pure API

Figure 1: Causality-driven HPLC method development workflow for acidic benzothiophene derivatives.

Troubleshooting Issue Issue Detected: Poor Peak Shape or Resolution Tailing Symptom: Peak Tailing / Splitting Issue->Tailing Coelution Symptom: Co-elution with Debrominated Impurity Issue->Coelution CheckPH Action: Verify Mobile Phase pH (Must be < 2.5 to protonate acid) Tailing->CheckPH Fix Ionization State CheckCol Action: Switch to Phenyl Column (Exploit shape/polarizability) Coelution->CheckCol Orthogonal Selectivity Resolved1 Result: Peak Symmetry > 0.9 CheckPH->Resolved1 Resolved2 Result: Baseline Resolution (Rs > 1.5) CheckCol->Resolved2

Figure 2: Diagnostic logic tree for troubleshooting common chromatographic failures with this API.

Section 5: References

  • HPLC Method Development - A Review International Journal of Pharmaceutical Research and Applications[Link]

  • Top Three HPLC Method Development Tips LCGC International / Chromatography Online[Link]

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract Waters Corporation[Link]

  • Preparative Liquid Chromatography Method Scale-Up Waters Corporation[Link]

  • Reversed Phase HPLC Method Development Phenomenex[Link]

  • An Improved Synthesis of 4-(1-Piperazinyl)benzo[b]thiophene Dihydrochloride Organic Process Research & Development - ACS Publications[Link]

  • Design of an Oral STING Agonist through Intramolecular Hydrogen Bond Ring Mimicking to Achieve Complete Tumor Regression Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Optimization

Recrystallization solvents for purifying crude 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

Technical Support Center: Purification of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid via recrystallization. It consolidates field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during the purification of this and structurally related heterocyclic compounds.

Frequently Asked Questions (FAQs) on Solvent Selection

Question: What is the rationale for selecting a recrystallization solvent for this specific molecule?

Answer: The molecular structure of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid dictates its solubility. Key features include a rigid, aromatic benzothiophene core, a polar hydrogen-bond-donating carboxylic acid group, an electron-donating methoxy group, and a halogen (bromo) substituent.[1] An ideal solvent must dissolve the compound completely at an elevated temperature but sparingly or not at all at room or sub-ambient temperatures.[2] This differential solubility is the fundamental principle of recrystallization.[3]

For this compound, the strategy involves:

  • Leveraging Polarity and Hydrogen Bonding: The carboxylic acid group suggests that polar protic solvents like alcohols (ethanol, isopropanol) or organic acids (acetic acid) will be effective. These solvents can engage in hydrogen bonding, facilitating dissolution at higher temperatures.

  • Considering the Aromatic System: The large, nonpolar surface area of the benzothiophene ring system means that aromatic solvents like toluene could also be suitable.

  • Utilizing Mixed-Solvent Systems: For fine-tuning solubility, a mixed-solvent system is often ideal. This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.[4]

Question: Which specific solvents should I screen first for the recrystallization of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid?

Answer: A systematic solvent screening is crucial. Based on the structural analysis, the following solvents and systems are recommended as a starting point. The goal is to find a system that provides a high recovery of pure crystals.

Solvent/SystemPredicted Solubility (25°C)Predicted Solubility (Boiling)Suitability & Rationale
Ethanol Low to ModerateHighGood. A common choice for aromatic carboxylic acids. Its polarity is well-suited for the functional groups present. Slow cooling is often beneficial.[4]
Isopropanol LowHighGood to Excellent. Similar to ethanol but slightly less polar. It may offer a steeper solubility curve, potentially leading to a better yield.
Acetic Acid ModerateVery HighGood, but with caveats. Often an excellent solvent for aromatic acids, but its high boiling point and residual odor can make it difficult to remove completely.[5]
Toluene LowModerate to HighFair. Suitable for the aromatic core, but may not sufficiently solvate the carboxylic acid group without significant heating.
Ethyl Acetate / Heptane VariableHigh (in Ethyl Acetate)Excellent. A highly versatile mixed-solvent system. Dissolve the crude solid in a minimum of hot ethyl acetate, then add hot heptane dropwise until the solution becomes faintly turbid. This indicates saturation.
Toluene / Hexane VariableHigh (in Toluene)Good. Similar to the ethyl acetate/heptane system, this combination balances the solvation of the aromatic ring with a nonpolar anti-solvent to induce crystallization.

Recrystallization Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow in a question-and-answer format.

Question: I've added the hot solvent, but my compound has turned into an oil instead of dissolving or crystallizing. What should I do?

Answer: This phenomenon, known as "oiling out," is a common problem. It typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when a highly impure sample's melting point is significantly depressed.

  • Immediate Action: Re-heat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent (10-15% more volume) to prevent premature saturation upon cooling.[6]

  • Promote Crystal Growth: Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by creating an insulated environment for the flask.[6][7] Vigorous stirring as soon as oil droplets reappear can sometimes break them up and encourage crystal formation.[8]

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a different solvent system entirely.

Question: My solution has cooled, but no crystals have formed. How can I induce crystallization?

Answer: The failure of crystals to form is usually due to either using an excessive amount of solvent or the solution being in a supersaturated state.[6]

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6]

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[7]

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt to cool it again.[7]

  • Drastic Cooling: As a last resort, cooling the solution in an ice-salt bath to a much lower temperature may force crystallization. However, be aware that rapid cooling can trap impurities and lead to smaller crystals.[8]

Question: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?

Answer: A low yield is most commonly caused by using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[7][8]

  • Use the Minimum Amount of Solvent: The most critical step is to use the absolute minimum volume of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the mixture to return to a boil each time, until the solid just disappears.[2][8]

  • Check the Mother Liquor: After filtering your crystals, you can test the remaining filtrate (mother liquor) for dissolved product. Place a drop on a watch glass and let it evaporate. A significant solid residue indicates that substantial product was lost. You can recover some of this by boiling off more solvent and cooling for a second crop of crystals, though this crop may be less pure.

  • Ensure Thorough Cooling: Make sure you have allowed the flask to cool to room temperature and then in an ice bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Using Ethanol)
  • Dissolution: Place the crude 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and, while stirring, heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid has just completely dissolved. It is critical to use the minimum amount of boiling solvent to ensure good recovery.[8]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a funnel with fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the filter paper.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved. Characterize the final product by melting point and/or spectroscopy to confirm purity.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Heptane)
  • Dissolution: In a fume hood, dissolve the crude solid in the minimum amount of boiling ethyl acetate (the "good" solvent) in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add heptane (the "anti-solvent") dropwise until the solution becomes persistently cloudy or turbid. This indicates that the solution is saturated.

  • Re-clarify: Add a few drops of hot ethyl acetate until the solution becomes clear again.

  • Cooling, Isolation, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.

Visual Workflow for Recrystallization

The following diagram outlines the logical steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_troubleshoot Troubleshooting start Crude Solid screen Screen Solvents start->screen dissolve Dissolve in Minimum Hot Solvent screen->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filt Hot Filtration cool Cool Slowly hot_filt->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate check_crystals Crystals Formed? cool->check_crystals wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end end dry->end Pure Product check_insoluble->hot_filt Yes check_insoluble->cool No check_crystals->isolate Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Volume check_crystals->induce No induce->cool

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid Derivatives for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide introduces a systematic benchmarking framework for a specific, underexplored subclass: derivatives of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid. We provide a comprehensive, field-proven strategy encompassing rational design, synthesis, and a multi-parametric screening cascade to evaluate novel amide derivatives. This document details step-by-step protocols for synthesis via amide coupling, and for a suite of in vitro assays assessing biological potency, selectivity, and critical ADME-Tox properties.[3][4] By presenting a logical, self-validating workflow alongside illustrative data, we aim to empower medicinal chemists to efficiently identify and optimize promising lead candidates from this chemical series.

Introduction: The Strategic Imperative for Novel Scaffolds

The benzo[b]thiophene core is a versatile heterocyclic system present in FDA-approved drugs like the osteoporosis agent Raloxifene and the asthma medication Zileuton.[5] Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for engaging with a wide array of biological targets, including kinases, enzymes, and GPCRs.[1][6] Derivatives have demonstrated broad pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]

This guide focuses on the specific 5-bromo-6-methoxy substitution pattern on the benzo[b]thiophene-2-carboxylic acid scaffold. The rationale for this choice is twofold:

  • The 5-bromo position serves as a key synthetic handle. The bromine atom can be readily displaced or modified via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore a vast chemical space and build structure-activity relationships (SAR).

  • The 6-methoxy group can influence molecular conformation and metabolic stability. The methoxy group may form crucial hydrogen bonds with target proteins and is known to impact pharmacokinetic properties by altering lipophilicity and susceptibility to metabolic enzymes.[10]

The primary objective of this guide is to provide a robust, reproducible framework for synthesizing a library of amide derivatives from this core scaffold and benchmarking their performance using a cascade of industry-standard assays.

Synthesis and Derivatization Strategy

The most direct path to generating a diverse library from the core acid is through amide bond formation, a cornerstone reaction in medicinal chemistry.[11][12] This approach allows for the systematic evaluation of various substituents by coupling the parent carboxylic acid with a panel of commercially available amines.

Workflow for Synthesis and Purification

The overall synthetic and analytical workflow is outlined below. This process ensures the generation of a library of high-purity compounds suitable for biological evaluation.

Synthesis_Workflow CoreAcid 5-Bromo-6-methoxy- benzo[b]thiophene- 2-carboxylic Acid (1.0 eq) Coupling Amide Coupling Reagents (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) CoreAcid->Coupling Amine Diverse Amine Panel (R-NH2, 1.1 eq) Amine->Coupling Reaction Stir at 0°C to RT Monitor by LC-MS Coupling->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization (¹H NMR, ¹³C NMR, HRMS) Purification->Analysis Library Pure Amide Derivatives Library Analysis->Library Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Early ADME cluster_2 Tier 3: Hit-to-Lead PrimaryAssay Primary Target Assay (e.g., Kinase IC₅₀) Selectivity Kinase Selectivity Panel (Off-target profiling) PrimaryAssay->Selectivity Potent Hits (IC₅₀ < 1µM) Cytotoxicity Cellular Cytotoxicity (e.g., CC₅₀ in HEK293) Cytotoxicity->Selectivity Low Toxicity (CC₅₀ > 20µM) Cellular Cell-Based Target Engagement (e.g., Western Blot) Selectivity->Cellular Selective Hits Metabolic Metabolic Stability (Human Liver Microsomes) Metabolic->Cellular Permeability Permeability Assay (PAMPA) Permeability->Cellular PK Further PK Studies (e.g., Plasma Protein Binding) Cellular->PK

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Comparative

Advanced Cross-Coupling Strategies for Methoxy-Substituted Benzothiophene Carboxylic Acids: A Comparative Guide

Methoxy-substituted benzothiophene carboxylic acids (e.g., 5-methoxybenzothiophene-2-carboxylic acid) are privileged scaffolds in modern drug discovery. They are frequently utilized in the development of potent therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Methoxy-substituted benzothiophene carboxylic acids (e.g., 5-methoxybenzothiophene-2-carboxylic acid) are privileged scaffolds in modern drug discovery. They are frequently utilized in the development of potent therapeutics, including highly selective Clk1 and Clk4 kinase inhibitors 1. The inherent stability of the carboxylic acid moiety makes it an ideal handle for late-stage functionalization.

As a Senior Application Scientist, I have structured this guide to objectively evaluate three distinct cross-coupling modalities: Decarboxylative Cross-Coupling (C-C) , Direct Amide Coupling (C-N) , and Traditional Halide-Based Suzuki Coupling (C-C) . By understanding the mechanistic causality behind these methods, researchers can select the optimal pathway for their specific synthetic targets.

Quantitative Comparison of Cross-Coupling Modalities

To objectively compare performance, the following table synthesizes the operational efficiency, atom economy, and practical advantages of each cross-coupling strategy when applied to methoxybenzothiophene carboxylic acids.

MethodologyBond FormedTypical Catalysts / ReagentsAverage YieldAtom EconomyReaction TimeKey Synthetic Advantage
Decarboxylative Cross-Coupling C–CPd(OAc)₂, Cu₂O, Ag₂CO₃65–85%Moderate (Loss of CO₂)12–24 hUtilizes the acid as a traceless directing group; no pre-halogenation required.
Direct Amide Coupling C–NHBTU, Et₃N, DMF80–95%High (Loss of H₂O eq.)2–4 hExceptionally mild conditions; highly scalable for library synthesis.
Traditional Suzuki Coupling C–CNIS/TFA, then Pd(PPh₃)₄70–90%Low (High stoichiometric waste)6–12 hHighly predictable regioselectivity; broad commercial availability of boronic acids.

Mechanistic Pathways & Causality

The transition from traditional cross-coupling to modern Decarboxylative Cross-Coupling (DCC) represents a leap in synthetic efficiency. Instead of relying on pre-synthesized organometallic reagents (like boronic acids or stannanes), DCC utilizes the native carboxylic acid as an organometallic surrogate 2.

Mechanistically, this is achieved through a synergistic bimetallic system. A Cu(I) catalyst mediates the extrusion of CO₂ to generate a nucleophilic aryl-copper intermediate. Concurrently, a Pd(0) catalyst undergoes oxidative addition with an aryl halide. Transmetalation between the Cu and Pd centers, followed by reductive elimination, yields the C-C coupled biaryl product.

Mechanism A Methoxybenzothiophene Carboxylic Acid B Cu(I) Catalyst / Base A->B C Cu-Carboxylate Intermediate B->C D Extrusion of CO2 (Decarboxylation) C->D E Aryl-Cu(I) Species D->E F Transmetalation to Pd(II) E->F H Reductive Elimination (Cross-Coupled Product) F->H G Pd(0) + Aryl Halide Oxidative Addition G->F

Bimetallic Pd/Cu decarboxylative cross-coupling mechanism for benzothiophenes.

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system . By incorporating specific analytical checkpoints, researchers can confirm the success of intermediate steps before committing valuable catalysts or reagents.

Workflow S1 1. Reagent Prep (Glovebox) S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Thermal Activation (120-160 °C) S2->S3 S4 4. In-Situ Monitoring (LC-MS / NMR) S3->S4 S5 5. Workup & Purification S4->S5

Standardized self-validating experimental workflow for air-sensitive cross-coupling.
Protocol A: Decarboxylative Cross-Coupling (C–C Bond Formation)

This method is ideal for synthesizing complex bi-heteroaryls without the need for pre-functionalized organometallics [[2]]().

  • Setup: In an argon-filled glovebox, charge a Schlenk tube with 5-methoxybenzothiophene-2-carboxylic acid (1.0 equiv), an aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%), and Ag₂CO₃ (2.0 equiv).

    • Causality: Ag₂CO₃ serves a dual purpose. It acts as a base to deprotonate the carboxylic acid (facilitating copper carboxylate formation) and acts as an oxidant to regenerate the active catalytic species during the cycle 2.

  • Solvent Addition: Add anhydrous DMF/DMSO (9:1 v/v) and a precisely weighed quantity of dibromomethane.

    • Causality: The highly polar solvent mixture stabilizes the charged transition states required for the high-energy CO₂ extrusion step.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 120 °C for 16 hours.

  • Self-Validation Checkpoint: Before aqueous workup, withdraw a 50 µL aliquot, dilute with CDCl₃, and perform a crude ¹H NMR. Compare the integration of the product's aromatic peaks against the dibromomethane internal standard (δ 4.93 ppm). This ensures mass balance and confirms the catalytic turnover before proceeding to column chromatography.

Protocol B: Direct Amide Coupling (C–N Bond Formation)

This protocol is highly optimized for generating libraries of methoxybenzothiophene-2-carboxamides, which are critical for kinase inhibitor screening 1.

  • Activation: Dissolve 5-methoxybenzothiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HBTU (1.2 equiv) and Et₃N (3.0 equiv). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation with HBTU converts the unreactive carboxylic acid into an electron-deficient tetramethyluronium active ester. Et₃N ensures the carboxylic acid is fully deprotonated to attack the HBTU, and subsequently keeps the incoming amine nucleophile in its active, unprotonated state 1.

  • Coupling: Add the primary or secondary amine (1.1 equiv) and stir for 2–4 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the pure starting amine. Develop the plate and stain with Ninhydrin. The complete disappearance of the amine's characteristic colored spot confirms total nucleophilic consumption, validating the coupling efficiency prior to quenching.

Protocol C: Halogenation & Traditional Suzuki Coupling

When specific regiocontrol is required at positions other than the carboxylic acid, traditional pre-functionalization is necessary 3.

  • Halogenation: Treat the methoxybenzothiophene derivative with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) at room temperature for 4 hours.

    • Causality: TFA activates the NIS, generating a highly electrophilic iodonium species. The strongly electron-donating methoxy group directs the electrophilic aromatic substitution to the most activated position on the benzothiophene ring 3.

  • Self-Validation Checkpoint: Monitor the initial halogenation via LC-MS. The appearance of a distinct mass shift (+126 Da for iodine) confirms the pre-functionalization is complete. Do not proceed to the cross-coupling step until the starting material mass is entirely consumed, as unreacted starting material will complicate the purification of the final biaryl product.

  • Cross-Coupling: Isolate the iodinated intermediate, then subject it to standard Suzuki-Miyaura conditions: Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv) in Toluene/H₂O (4:1) at 90 °C for 8 hours.

References

  • Cobalt-Catalyzed Decarboxylative C–H (Hetero)Arylation for the Synthesis of Arylheteroarenes and Unsymmetrical Biheteroaryls - Organic Letters (ACS Publications) -[Link]

  • Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - Journal of Medicinal Chemistry (ACS Publications) -[Link]

  • Metal-catalyzed synthesis and functionalization of 2-methoxy-6H-benzo[b]indeno[1,2-d]thiophen - ChemRxiv -[Link]

Sources

Validation

A Comparative Guide to the In Vitro Activity of Drugs Synthesized from 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comprehensive technical overview of the synthesis and comparative in vitro activity of novel drug candidates derived from 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid.

While direct experimental data for derivatives of this specific parent compound is limited in publicly available literature, this guide will extrapolate from structurally similar compounds to predict potential biological activities and provide a framework for future research. We will delve into the rationale behind the selection of synthetic pathways and provide detailed, field-proven protocols for the in vitro evaluation of these synthesized compounds.

Synthesis of the Core Scaffold and Its Derivatives

The journey to novel drug candidates begins with the synthesis of the core molecule, 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid, and its subsequent derivatization.

Proposed Synthesis of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic Acid

A plausible synthetic route to the target core compound can be adapted from established methods for synthesizing substituted benzo[b]thiophenes. A common and effective method is the cyclization of a substituted thiophenol with an appropriate α-halo-ester, followed by hydrolysis.

Workflow for the Synthesis of the Core Scaffold

A 4-Bromo-3-methoxyaniline B Diazotization (NaNO2, HCl) A->B C Sandmeyer Reaction (KSCN) B->C D 4-Bromo-3-methoxythiophenol C->D F Cyclization D->F E Ethyl 2-chloroacetoacetate E->F G Ethyl 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylate F->G H Hydrolysis (NaOH, H2O) G->H I 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid H->I

Caption: Proposed synthetic pathway for the core compound.

Derivatization Strategies

The carboxylic acid moiety of the core scaffold serves as a versatile handle for the synthesis of a diverse library of derivatives, primarily through the formation of amides and hydrazones.

1. Synthesis of Carboxamide Derivatives:

Amide derivatives are readily synthesized by activating the carboxylic acid, for example, with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with a wide variety of primary or secondary amines.

2. Synthesis of Hydrazone Derivatives:

Hydrazones are prepared by first converting the carboxylic acid to its corresponding hydrazide, typically by reaction with hydrazine hydrate. The resulting hydrazide is then condensed with various aldehydes or ketones to yield the final hydrazone derivatives.[4]

Comparative In Vitro Biological Evaluation

Based on the known activities of other substituted benzo[b]thiophenes, derivatives of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid are anticipated to exhibit significant antimicrobial and anticancer properties.[5][6]

Antimicrobial Activity

The benzo[b]thiophene nucleus is a common feature in many compounds with potent antibacterial and antifungal activities.[7] The introduction of bromo and methoxy substituents can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

Comparative Antimicrobial Activity of Structurally Related Compounds

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
Benzothiophene-substituted pyrimidinesStaphylococcus aureusModerate Activity[7]
Benzothiophene-substituted pyrimidinesEscherichia coliModerate Activity[7]
Benzothiophene-substituted pyrimidinesSalmonella paratyphi-AModerate Activity[7]
Benzothiophene-substituted pyrimidinesBacillus subtilisModerate Activity[7]
Methoxy and Thiophene ChalconesStaphylococcus aureusLow MIC values[8]
Methoxy and Thiophene ChalconesEscherichia coliLow MIC values[8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9]

Workflow for Broth Microdilution Assay

A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Visually assess for bacterial growth (turbidity) C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Anticancer Activity

Benzothiophene derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition and kinase modulation.[1] The presence of a bromine atom on the aromatic ring can enhance cytotoxic activity.[11]

Comparative Anticancer Activity of Structurally Related Compounds

Compound ClassCancer Cell LineActivity (IC50/GI50 in µM)Reference
Bromo-methoxyphenyl derivativesHCT116 (Colon Cancer)0.0059[11]
Bromo-methoxyphenyl derivativesBEL-7402 (Hepatocellular Carcinoma)0.0078[11]
Bromo-methoxyphenyl derivativesHeLa (Cervical Cancer)3.204[11]
Bromo-methoxyphenyl derivativesMCF-7 (Breast Cancer)3.849[11]
5-Hydroxybenzothiophene hydrazideU87MG (Glioblastoma)7.2[12]
Fused Thiophene DerivativesHepG2 (Hepatocellular Carcinoma)3.77[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5][11]

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate and allow to attach B Treat cells with various concentrations of the test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 values F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid are not yet available, general trends observed for other benzothiophene derivatives can guide future drug design efforts.

  • Antimicrobial Activity: The nature and position of substituents on the benzothiophene ring significantly influence antimicrobial potency. Electron-withdrawing groups, such as the bromo substituent, can enhance activity. The methoxy group may modulate lipophilicity, which is crucial for cell membrane penetration.

  • Anticancer Activity: For anticancer activity, the substitution pattern on the benzothiophene core plays a critical role in interacting with specific biological targets like tubulin or kinases. The presence of a bromo group has been associated with increased cytotoxicity in some classes of compounds.[13] The methoxy group can also influence binding affinity and selectivity.

Conclusion

This guide provides a comprehensive framework for the synthesis and in vitro evaluation of novel drug candidates derived from 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid. By leveraging established synthetic methodologies and robust in vitro screening protocols, researchers can efficiently explore the therapeutic potential of this promising class of compounds. The comparative data from structurally related molecules strongly suggest that these new derivatives hold significant promise as both antimicrobial and anticancer agents. Further investigation into their specific mechanisms of action and structure-activity relationships is warranted to unlock their full therapeutic potential.

References

  • A brief summary of structure–activity relationship for benzothiophene... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30). Retrieved from [Link]

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biomaterials - OICC Press. (2023, September 23). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. (2022, January 14). Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (n.d.). Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents - ResearchGate. (n.d.). Retrieved from [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15). Retrieved from [Link]

  • Methoxy and Thiophene Chalcone Derivatives Against Multidrug-resistant Bacteria: Synthesis, in Vitro Evaluation, and Molecular Docking Insights - PubMed. (2025, September 9). Retrieved from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - MDPI. (2022, June 2). Retrieved from [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry - Taylor & Francis. (2024, May 22). Retrieved from [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - MDPI. (2016, February 17). Retrieved from [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ResearchGate. (2025, October 13). Retrieved from [Link]

  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid. As drug development professionals, our commitment to safety and environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that all handling and disposal procedures are conducted with the highest degree of scientific integrity and regulatory compliance. The procedures outlined are based on established best practices for halogenated aromatic compounds and carboxylic acids, ensuring a self-validating system of laboratory safety.

Core Principle: Hazard-Based Precaution

The molecular structure incorporates a halogen (bromine), a sulfur-containing aromatic (benzo[b]thiophene) ring system, and a carboxylic acid functional group. Each of these features informs the disposal protocol:

  • Halogenated Aromatic: These compounds can be persistent in the environment and may form toxic byproducts upon incomplete combustion.[6][7] Therefore, disposal via standard incineration requires specialized facilities equipped with scrubbers.[6][7]

  • Carboxylic Acid: While this functional group can be corrosive, its primary impact on disposal is its classification as an organic acid waste, which must not be neutralized and poured down the drain without a thorough hazard assessment and in accordance with local regulations.[8]

  • Thiophene Moiety: Thiophene and its derivatives are known irritants and can be harmful.[1][9]

Hazard Profile & Quantitative Data Summary

The hazard profile is extrapolated from data on analogous compounds. All waste containing this substance must be classified and handled as hazardous chemical waste.

ParameterAssessment Based on Analogous CompoundsRationale & Source
Physical State Solid, likely off-white powder/crystals.Based on 5-Bromobenzo[b]thiophene-3-carboxylic acid and other derivatives.[4]
Acute Toxicity Harmful if swallowed or in contact with skin. Category 4 Acute Oral Toxicity is noted for similar compounds.[3][4]
Irritation Causes serious eye irritation. Causes skin irritation. This is a consistent classification for thiophene-2-carboxylic acid and brominated benzothiophene derivatives.[3][4][5]
Organ Toxicity May cause respiratory irritation. A common hazard for powdered chemical compounds.[5][10]
Environmental Hazard Assumed to be harmful to aquatic life.Halogenated organic compounds are often persistent and require controlled disposal to prevent environmental release.[6][9]

Disposal Decision Workflow

The following diagram outlines the mandatory workflow for the handling and disposal of 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid from point of generation to final removal.

G cluster_0 Phase 1: In-Lab Handling & Collection cluster_1 Phase 2: Storage & Removal gen Waste Generation (Solid, Liquid, PPE) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always seg Step 2: Segregate Waste Streams (Solid, Liquid, Sharps, PPE) ppe->seg cont Step 3: Use Compatible & Sealed Containers seg->cont label Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) cont->label saa Step 5: Store in Designated Satellite Accumulation Area (SAA) label->saa inspect Weekly Inspection (Leaks, Label Integrity) saa->inspect ehs Step 6: Request Pickup (via Institutional EHS Office) inspect->ehs Container Full or Storage Limit Reached removal Licensed Waste Contractor Removes for Final Disposal ehs->removal

Sources

Handling

Advanced Laboratory Safety &amp; Handling Guide: 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid

As drug development pushes toward more complex immunotherapies, handling specialized heterocyclic building blocks has become a daily reality in medicinal chemistry. 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward more complex immunotherapies, handling specialized heterocyclic building blocks has become a daily reality in medicinal chemistry. 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid is a critical intermediate, most notably utilized in the synthesis of oral STING (Stimulator of Interferon Genes) agonists designed for tumor regression[1][2].

However, the safe handling of this compound requires moving beyond generic lab safety rules. As a Senior Application Scientist, I have designed this guide to provide you with the causality behind the safety protocols—ensuring that your operational workflows are not just compliant, but scientifically sound and self-validating.

Chemical Profile & Quantitative Data

Before designing a protective envelope, we must understand the physical and chemical nature of the threat. Below is the synthesized physicochemical data for this compound.

PropertySpecification
Chemical Name 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid
CAS Number 2092411-51-1
Molecular Formula C10H6BrO3S[1]
Molecular Weight 287.13 g/mol [3]
Physical State White solid (Fine powder)[1]
GHS Hazard Classification (Class-based) Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[4][5]

Hazard Assessment: The "Why" Behind the PPE

Handling this specific benzothiophene derivative presents three primary hazard vectors that dictate our choice of Personal Protective Equipment (PPE):

  • Dermal and Ocular Irritation (H315, H319): The carboxylic acid moiety imparts mild acidity. Upon contact with the moisture inherent in mucous membranes or unprotected skin, it can cause localized protein denaturation and severe irritation[4][5].

  • Respiratory Sensitization (H335): Synthesized and isolated as a fine white solid[1], this compound is highly prone to aerosolization. Inhalation of these micro-particulates leads to acute respiratory tract irritation.

  • Solvent-Mediated Penetration: In typical synthetic workflows, this compound is dissolved in highly penetrating polar aprotic solvents like DMSO (for NMR characterization) or Methanol (for acid-catalyzed esterification)[1][2]. These solvents act as "Trojan horses," rapidly transporting the lipophilic, brominated core through the stratum corneum if a glove breach occurs.

Core PPE Matrix
  • Hand Protection: Standard latex is insufficient. You must use double-layered nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides superior chemical resistance to the incidental splash of carrier solvents like DMSO and Methanol. Double-gloving ensures that if the outer layer is compromised by a solvent droplet, the inner layer provides a critical 60-second window for safe doffing before dermal exposure occurs.

  • Eye Protection: ANSI Z87.1+ certified tightly fitting safety goggles . Causality: Standard safety glasses with side shields do not provide a continuous seal against airborne dust generated during the transfer of fine solid powders.

  • Body Protection: A flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs , fully buttoned. Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces or accidentally knocking over lightweight weighing boats containing the active powder.

  • Respiratory Protection: Handling must be strictly confined to a standard chemical fume hood with a verified face velocity of 0.4–0.6 m/s.

Operational Workflow: Safe Handling & Transfer

The following protocol is a self-validating system designed to prevent aerosolization and cross-contamination during standard synthetic preparations (e.g., setting up a STING agonist precursor reaction)[2].

SafeHandling Start 1. Preparation Verify Hood & Don PPE Static 2. Static Mitigation Ionize Weighing Boat Start->Static Weigh 3. Mass Measurement Transfer Powder Static->Weigh Solvent 4. Solvent Addition Wash Down Vessel Walls Weigh->Solvent Decon 5. Decontamination Wet-Wipe Surfaces Solvent->Decon

Figure 1: Standard operating procedure for weighing and transferring halogenated solid powders.

Step-by-Step Methodology: Weighing & Transfer
  • Engineering Control Verification: Before opening the reagent bottle, verify the fume hood monitor reads between 0.4 and 0.6 m/s. This ensures optimal capture of any aerosolized particulates.

  • Static Mitigation: Fine powders like 5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid carry a static charge, causing them to repel from the spatula. Use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat and spatula prior to dispensing.

  • Mass Measurement: Using a clean, dry stainless-steel spatula, carefully transfer the required mass. Close the analytical balance doors immediately after transfer to prevent draft-induced dispersion.

  • Solvent Addition: If the protocol requires dissolution (e.g., in MeOH and concentrated H2SO4[2]), add the solvent slowly down the interior wall of the reaction vessel. Causality: Direct addition of liquid onto the powder causes rapid displacement of air, ejecting fine particulates into the hood environment.

  • Decontamination: Wipe down the balance pan, spatulas, and surrounding hood deck with a lint-free wipe dampened with a 70% Isopropanol/Water solution.

Emergency Spill Response & Disposal Plan

Spills of halogenated organic acids require immediate, structured intervention to prevent inhalation exposure and environmental contamination.

SpillResponse Spill Spill Detected (5-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid) Assess Assess Size & Location Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) Or Outside Hood Assess->Major WetWipe Wet-Wipe Method (Suppress Dust) Minor->WetWipe Evacuate Evacuate Area Call EHS Major->Evacuate Dispose Dispose as Halogenated Waste WetWipe->Dispose

Figure 2: Emergency spill response decision matrix for halogenated organic acids.

Step-by-Step Methodology: Spill Cleanup & Disposal
  • Immediate Assessment: For minor spills (<50g) contained within the active fume hood, proceed with cleanup. For major spills (>50g) or any spill outside of engineering controls, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Wet-Wipe Method (Cleanup): Do NOT dry sweep the powder. Dry sweeping will immediately aerosolize the H335 respiratory hazard[4]. Instead, dampen a series of absorbent laboratory pads with water or isopropanol. Carefully place the damp pads over the spilled solid to suppress dust, then wipe inward from the perimeter to the center.

  • Solid Waste Segregation: Place all contaminated wipes, disposable spatulas, and empty reagent vials into a rigid, leak-proof container. Label explicitly as "Halogenated Solid Waste - Contains Brominated Organics."Causality: Halogenated waste must be incinerated at significantly higher temperatures to prevent the formation of toxic dioxins; mixing it with standard non-halogenated waste violates environmental regulations.

  • Liquid Waste Segregation: Any reaction filtrates or NMR samples (e.g., in DMSO-d6[1]) must be collected in a designated "Halogenated Organic Liquid Waste" carboy. Never mix with aqueous waste streams.

Sources

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